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  • Product: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
  • CAS: 478080-01-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate: Synthesis, Structure, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophene...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. This document details the molecule's chemical structure, predicted physicochemical properties, and a robust, step-by-step protocol for its synthesis via the N-acylation of Methyl 3-amino-2-thiophenecarboxylate. Furthermore, it offers an in-depth analysis of the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its structural elucidation and characterization. The guide also briefly explores the potential applications of this class of compounds in drug discovery, drawing parallels with structurally related molecules exhibiting biological activity.

Introduction

Thiophene-based compounds are a cornerstone in the development of novel therapeutic agents and functional organic materials. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in medicinal chemistry. The title compound, Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, combines the thiophene core with an N-aroyl amino substituent, a motif known to be present in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide aims to provide researchers with the foundational knowledge and practical protocols necessary for the synthesis and characterization of this promising molecule.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate comprises a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a (4-methylbenzoyl)amino group.

IUPAC Name: Methyl 3-[(4-methylbenzoyl)amino]thiophene-2-carboxylate

Molecular Formula: C₁₄H₁₃NO₃S

Molecular Weight: 275.32 g/mol

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate. These predictions are generated using established computational models and provide valuable insights for experimental design, formulation, and pharmacokinetic profiling.

PropertyPredicted ValueMethod
Melting Point (°C) 140-160Based on similar N-aroyl thiophene structures
Boiling Point (°C) > 400Computational Estimation
LogP 3.5 ± 0.5ALOGPS
Water Solubility LowPredicted based on LogP
pKa (most acidic) ~10.5 (amide N-H)Computational Prediction
pKa (most basic) ~-3.0 (carbonyl O)Computational Prediction

Note: These are predicted values and should be confirmed by experimental data.

Synthesis and Experimental Protocol

The synthesis of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is most effectively achieved through the N-acylation of Methyl 3-amino-2-thiophenecarboxylate with 4-methylbenzoyl chloride. The Schotten-Baumann reaction provides a robust and high-yielding method for this transformation.[1][2][3][4][5]

Reaction Scheme:

Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Reactant1 Methyl 3-amino-2-thiophenecarboxylate Conditions Pyridine or aq. NaOH Dichloromethane 0°C to Room Temp. Reactant1->Conditions Reactant2 4-Methylbenzoyl chloride Reactant2->Conditions Product Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate Conditions->Product

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol:

Materials:

  • Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)[6]

  • 4-Methylbenzoyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq) or 10% aqueous Sodium Hydroxide solution

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-amino-2-thiophenecarboxylate (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0°C in an ice bath. Slowly add pyridine (1.5 eq). The use of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2][5]

  • Acylation: To the stirred solution, add 4-methylbenzoyl chloride (1.05 eq) dropwise via a syringe. The reaction is exothermic, and maintaining a low temperature during the addition helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the pyridinium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate as a solid.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the thiophene and benzoyl rings, the amide proton, and the methyl groups.

  • Amide Proton (N-H): A broad singlet is expected in the region of δ 9.0-11.0 ppm.

  • Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two coupled protons on the thiophene ring.

  • Benzoyl Protons: Two doublets in the aromatic region (δ 7.2-7.9 ppm), characteristic of a para-substituted benzene ring.

  • Methyl Ester Protons (O-CH₃): A sharp singlet around δ 3.8-4.0 ppm.

  • Benzoyl Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.3-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons: Two signals in the downfield region (δ 160-170 ppm) corresponding to the ester and amide carbonyl carbons.

  • Aromatic Carbons: Multiple signals in the region of δ 110-145 ppm for the carbons of the thiophene and benzoyl rings.

  • Methyl Ester Carbon (O-CH₃): A signal around δ 50-55 ppm.

  • Benzoyl Methyl Carbon (Ar-CH₃): A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • C-N Stretch and N-H Bend (Amide II): An absorption band around 1520-1550 cm⁻¹.

  • C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 275, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragments corresponding to the loss of the methoxy group (M-31), the methylbenzoyl group, and other fragments from the thiophene core are expected.

Potential Applications in Drug Discovery

N-aroyl-3-amino-2-thiophenecarboxylate derivatives are a class of compounds with demonstrated potential in medicinal chemistry. The structural features of the title compound, including the thiophene ring as a versatile scaffold and the amide linkage which can participate in hydrogen bonding, make it an attractive candidate for screening in various biological assays. Analogous thiophene-based molecules have been investigated for a range of therapeutic applications, including:

  • Anti-inflammatory Agents: The N-acylamino-thiophene scaffold is present in molecules that exhibit anti-inflammatory properties.

  • Anticancer Agents: Thiophene derivatives have been explored as inhibitors of various protein kinases and other targets relevant to cancer therapy.[7]

  • Antimicrobial Agents: The compact and electron-rich nature of the thiophene ring can be exploited in the design of novel antibacterial and antifungal agents.

Further derivatization of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate at the ester functionality or on the aromatic rings could lead to the development of a library of compounds for structure-activity relationship (SAR) studies, ultimately aiming to identify potent and selective drug candidates.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis, characterization, and potential exploration of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate. The detailed experimental protocol, based on the reliable Schotten-Baumann reaction, offers a clear path for its preparation in a laboratory setting. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The structural motifs present in this molecule suggest its potential as a valuable building block in the design and development of new therapeutic agents.

Workflow_Summary cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_application Application Start Methyl 3-amino-2-thiophenecarboxylate Reaction N-Acylation with 4-Methylbenzoyl chloride Start->Reaction Product Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS PhysChem Physicochemical Properties Product->PhysChem App Drug Discovery (SAR Studies) NMR->App IR->App MS->App PhysChem->App

Caption: Overall workflow for the synthesis and analysis.

References

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. Retrieved from [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. Retrieved from [Link]

  • Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties. (2025). PMC. Retrieved from [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. Retrieved from [Link]

  • Methyl 3 2 4 methylphenyl sulfonyl amino 4 trifluoromethyl phenoxy thiophene 2 carboxylate. (2016). mzCloud. Retrieved from [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2- thiophenecarboxylates from 3-alkoxy-2-aryl(or methyl)-sulfonylacrylonitriles. (n.d.). Augusta University Research Profiles. Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE JEE. Retrieved from [Link]

  • Schotten Baumann Reaction. (2019). BYJU'S. Retrieved from [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (n.d.). PMC. Retrieved from [Link]

  • METHYL 3-AMINO-2-THIOPHENECARBOXYLATE. (n.d.). gsrs. Retrieved from [Link]

  • methyl 5-(aminocarbonyl)-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • METHYL 3-([2-((2-[(4-METHYLBENZOYL)AMINO]PHENYL)SULFANYL)ACETYL]AMINO)-2-THIOPHENECARBOXYLATE. (n.d.). NextSDS. Retrieved from [Link]

  • REGIOSELECTIVE N-ACYLATION OF. (2014). ResearchGate. Retrieved from [Link]

  • Methyl 2-(benzoylamino)-4-(2-furyl)-3-thiophenecarboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Process for preparing thiophene derivatives. (n.d.). Google Patents.
  • methyl 4-(2-aminoanilino)-3-thiophenecarboxylate. (2025). ChemSynthesis. Retrieved from [Link]

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. (2001). PubMed. Retrieved from [Link]

  • Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PMC. Retrieved from [Link]

  • Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). (n.d.). Arkivoc. Retrieved from [Link]

  • 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. (2014). Semantic Scholar. Retrieved from [Link]

  • Methyl-2-thiophene carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

Sources

Exploratory

Molecular Weight and Exact Mass Profiling of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate: A Technical Guide for LC-MS/MS Characterization and Synthetic Validation

Executive Summary In the landscape of modern drug development, thiophene-2-carboxylate derivatives serve as highly privileged scaffolds. They are frequently deployed in fragment-based drug discovery (FBDD) to target comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, thiophene-2-carboxylate derivatives serve as highly privileged scaffolds. They are frequently deployed in fragment-based drug discovery (FBDD) to target complex protein-protein interactions (PPIs) due to their predictable hydrogen-bonding geometries and favorable pharmacokinetic profiles[1][3]. Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) is a prime example of a functionalized heterocyclic building block.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical cheminformatics and bench-level execution. This guide elucidates the critical distinctions between molecular weight and exact mass, provides self-validating protocols for synthesis, and details a high-resolution mass spectrometry (HRMS) workflow for structural verification.

Physicochemical Profiling: The Causality of Mass Metrics

In pharmaceutical development, distinguishing between a compound's molecular weight (average mass) and its exact mass (monoisotopic mass) is not merely an academic exercise—it dictates the success of both synthetic scaling and analytical verification [1].

  • Molecular Weight (275.32 g/mol ): This value accounts for the natural isotopic abundance of all elements in the compound (e.g., the ~1.1% natural abundance of and ~4.2% of ). Causality in practice: This metric is strictly utilized for bulk stoichiometric calculations during synthesis. Using exact mass for molar calculations in the lab would result in yield discrepancies.

  • Exact Mass (275.0616 Da): This value is calculated using exclusively the most abundant, stable isotope for each element ( , , , , ). Causality in practice: In High-Resolution Mass Spectrometry (HRMS) platforms like Time-of-Flight (TOF) or Orbitrap, exact mass is critical. It allows the instrument to determine the specific elemental composition of an individual ion, effectively distinguishing the target compound from isobaric interferences (molecules with the same nominal mass but different elemental compositions).

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula Defines elemental composition.
Molecular Weight 275.32 g/mol Used for synthetic stoichiometry and yield calculation.
Monoisotopic Exact Mass 275.0616 DaTarget mass for neutral molecule in HRMS.
Precursor Ion 276.0695 m/zPrimary target for ESI+ LC-MS/MS analysis.
Adduct Ion 298.0514 m/zSecondary diagnostic ion in sodium-rich mobile phases.
H-Bond Donors/Acceptors 1 / 4Predicts chromatographic retention and PPI binding affinity.

Synthetic Workflow & Quality Control

The synthesis of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is typically achieved via the acylation of the precursor methyl 3-amino-2-thiophenecarboxylate (CAS: 22288-78-4) with 4-methylbenzoyl chloride [2].

Self-Validating Synthetic Protocol

This protocol is designed with built-in checkpoints to ensure intermediate validation before proceeding to the next step.

  • Reagent Preparation: Dissolve 1.0 eq (157.19 g/mol ) of methyl 3-amino-2-thiophenecarboxylate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 eq of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0°C. Dropwise, add 1.1 eq of 4-methylbenzoyl chloride.

    • Causality: Cooling prevents exothermic degradation and limits di-acylation at the nitrogen center.

  • Reaction Monitoring (Self-Validation Checkpoint): After 2 hours of stirring at room temperature, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Validation: The reaction is deemed successful and complete when the primary amine starting material spot (ninhydrin-active, lower ) is entirely consumed and replaced by a new, strongly UV-active amide product spot (higher ).

  • Workup & Purification: Quench the reaction with saturated aqueous to neutralize residual acid. Extract with DCM, dry the organic layer over anhydrous , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

High-Resolution Mass Spectrometry (HRMS) Characterization

To verify the structural integrity of the synthesized compound, LC-MS/MS using Electrospray Ionization in positive mode (ESI+) is the gold standard.

Rationale for ESI+ Selection

The compound possesses an amide nitrogen and an ester carbonyl oxygen, both of which are excellent sites for protonation in an acidic mobile phase. This readily yields a robust precursor ion at m/z 276.0695 .

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Instrument Calibration (Self-Validation Checkpoint): Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix.

    • Validation: Ensure the mass accuracy is within using a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) prior to sample injection. This guarantees that any mass deviation in the target analyte is due to structural anomaly, not instrument drift.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Formic acid acts as the proton source for ESI+.

  • Fragmentation (MS/MS): Isolate the precursor ion (m/z 276.0695) in the quadrupole and subject it to Collision-Induced Dissociation (CID) using a normalized collision energy of 20-30 eV.

Fragmentation Causality & Pathway Analysis

Upon CID, the molecule undergoes predictable, structurally diagnostic cleavages:

  • m/z 244.0433: Loss of neutral methanol (32.0262 Da) from the methyl ester group.

  • m/z 119.0497: Cleavage of the amide bond yields the highly stable 4-methylbenzoyl cation (acylium ion).

  • m/z 158.0276: Alternative amide bond cleavage where the charge is retained on the thiophene core, yielding a protonated methyl 3-amino-2-thiophenecarboxylate fragment.

Data Visualization: MS/MS Fragmentation Pathway

The following diagram maps the logical flow of the collision-induced dissociation pathway, confirming the structural connectivity of the molecule.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 276.0695 F1 Loss of Methanol [M+H - CH3OH]+ m/z 244.0433 M->F1 - 32.0262 Da (Ester Cleavage) F2 4-Methylbenzoyl Cation [C8H7O]+ m/z 119.0497 M->F2 Amide Bond Cleavage (Acylium Ion Formation) F3 Thiophene Core Fragment [C6H8NO2S]+ m/z 158.0276 M->F3 Amide Bond Cleavage (Proton Transfer)

LC-MS/MS collision-induced dissociation (CID) fragmentation pathway for [M+H]+ precursor.

References

  • ACS Publications . "Fragment-based Differential Targeting of PPI Stabilizer Interfaces". Journal of Medicinal Chemistry. Available at:[Link]

Foundational

Advanced Technical Guide and Safety Profiling for Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for developing high-affinity, metabolically stable lead compounds. Methyl 3-[(4-methylbenzoyl)amino]-2-thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for developing high-affinity, metabolically stable lead compounds. Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) represents a highly versatile, privileged scaffold[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, toxicological hazards (MSDS), and its application as a foundational pharmacophore in High-Throughput Screening (HTS) and medicinal chemistry workflows.

Physicochemical Profiling & Structural Analysis

The utility of this compound stems from its core architecture: a thiophene-2-carboxylate system functionalized with a 4-methylbenzamido group at the 3-position.

The Thiophene Bioisostere Advantage

The thiophene core is extensively utilized in drug discovery as a classical bioisostere for the benzene ring[2]. However, the substitution is not merely structural. The electron-rich nature of the thiophene ring, combined with the polarizable sulfur atom, allows for unique dipole interactions and enhanced hydrogen bonding with target protein residues[3].

When compared to its benzene analogs, the thiophene-2-carboxylate scaffold often yields improved pharmacokinetic profiles, alters binding specificity, and increases overall target affinity by exploring sub-pockets that benzene cannot optimally occupy[4].

Quantitative Chemical Data

To facilitate integration into compound management systems, the core quantitative properties are summarized below.

Table 1: Chemical Identity & Physicochemical Properties

ParameterValue
Chemical Name Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
Synonym Methyl 3-(4-methylbenzamido)thiophene-2-carboxylate
CAS Number 478080-01-2
Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
Physical State Solid (Lyophilized Powder)

Pharmacophore Mapping & Target Interaction

Understanding the causality behind a molecule's binding affinity requires mapping its interaction points. The methyl 3-(4-methylbenzamido)thiophene-2-carboxylate scaffold acts as a multi-point interaction hub.

Pharmacophore_Pathway Core Thiophene-2-carboxylate HBA H-Bond Acceptor Core->HBA HBD H-Bond Donor Core->HBD Lipo Lipophilic Tolyl Core->Lipo Target Target Protein HBA->Target Dipole HBD->Target H-Bond Lipo->Target Hydrophobic

Fig 2. Pharmacophore mapping of the methyl 3-(4-methylbenzamido)thiophene-2-carboxylate scaffold.

Toxicological Hazards & Material Safety Data Sheet (MSDS)

While specific extreme toxicities are not documented for this exact derivative, it belongs to a class of reactive amido-thiophene building blocks. Standard laboratory safety protocols dictate treating this compound as a localized irritant[5].

Hazard Identification (GHS Classification)
  • Skin Irritation: Category 2 (H315) - Causes skin irritation.

  • Eye Irritation: Category 2A (H319) - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.

Table 2: GHS Hazard Mitigation & Handling Protocols

Hazard ClassGHS CodeMitigation Strategy & Required PPE
Dermal H315Wear nitrile gloves (0.11 mm minimum thickness) and a standard lab coat.
Ocular H319Utilize safety goggles with side shields conforming to EN166 standards.
Inhalation H335Handle exclusively within a certified Class II fume hood to prevent inhalation of fine particulates.
First Aid Measures
  • Inhalation: Move the subject to fresh air. If breathing is labored, administer oxygen and seek medical validation.

  • Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with water for 15 minutes, lifting lower and upper eyelids occasionally.

Experimental Workflows: HTS Library Preparation

To utilize CAS 478080-01-2 in biological assays, it must be formulated into a stable stock solution. The following protocol is designed as a self-validating system , ensuring that experimental artifacts are eliminated before screening begins.

Step-by-Step Methodology
  • Gravimetric Dispensing

    • Action: Weigh exactly 2.75 mg of the lyophilized powder into a barcoded, amber glass vial.

    • Causality: Volumetric measurement of fine powders is highly inaccurate due to electrostatic repulsion and variable packing densities. Gravimetric dispensing guarantees precise molarity calculations.

  • Anhydrous Solvation

    • Action: Add 1.00 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock.

    • Causality: Anhydrous DMSO is critical to prevent the hydrolysis of the methyl ester group. Even trace ambient moisture (>0.1%) can cause the compound to precipitate out of solution during subsequent freeze-thaw cycles.

  • Quality Control (The Self-Validating Step)

    • Action: Analyze a 1 µL aliquot via UPLC-MS and 1H-NMR.

    • Validation: The system automatically integrates the UV peak area (at 254 nm). If purity is ≥95%, the batch is released. If <95%, the system automatically flags the vial for preparative HPLC repurification. This closed-loop validation prevents false positives in downstream biological assays caused by degradation products.

  • Acoustic Liquid Handling

    • Action: Transfer the validated stock to a 384-well Echo-compatible source plate. Use acoustic energy to dispense 50 nL into the final assay plate.

    • Causality: Acoustic liquid handling eliminates physical pipette tips, entirely removing the risk of cross-contamination and carryover. This ensures that any observed biological activity is solely attributable to the thiophene derivative.

HTS_Workflow A Solid Compound (CAS: 478080-01-2) B Gravimetric Dispensing A->B C 10 mM DMSO Stock B->C D LC-MS & NMR QC C->D E Acoustic Dispensing D->E Pass (>95%) G Fail: Repurify D->G Fail F Assay Plates E->F

Fig 1. Automated workflow for HTS library preparation and quality control.

References

  • Source: evitachem.
  • Title: methyl 3-(4-methylbenzamido)
  • Source: National Center for Biotechnology Information (PMC)
  • Title: Bioisostere Source: Wikipedia URL
  • Title: Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1.

Sources

Exploratory

Pharmacological Mechanism and Scaffold Utility of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) is a highly specialized, privileged pharmacophore intermediate in modern medicinal chemistry. While often cataloged as a high-throughput screening (HTS) library compound, its pharmacological utility is strictly dual-natured.

First, the uncyclized thiophene-2-carboxylate scaffold acts as a lipophilic prodrug. Upon intracellular hydrolysis, it yields an active carboxylic acid that functions as a potent, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a critical negative regulator of the insulin signaling pathway[1][2]. Second, the precise ortho-positioning of the methyl ester and the 3-amino group makes this compound an ideal precursor for cyclocondensation into thieno[3,2-d]pyrimidin-4(3H)-ones . These cyclized derivatives are exceptionally potent, ATP-competitive dual inhibitors of the PI3K/AKT/mTOR signaling axis.

This whitepaper details the molecular mechanisms, structural causality, and validated experimental protocols for both the direct PTP1B modulation and the downstream kinase inhibition pathways.

Molecular Architecture & Bioisosteric Rationale

The structural design of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is highly deliberate:

  • The Thiophene Core: Acts as an electron-rich bioisostere for a phenyl ring. The sulfur atom enhances drug-receptor interactions by participating in chalcogen bonding and orthogonal hydrogen bonding within target protein clefts[1][3].

  • The 2-Methyl Carboxylate Group: Serves as a membrane-permeable prodrug moiety. The methyl ester neutralizes the charge of the carboxylate, granting the molecule high Caco-2 permeability. Once inside the cytoplasm, ubiquitous carboxylesterases cleave the ester to reveal the active pharmacophore—a negatively charged carboxylate that mimics the phosphate group of phosphotyrosine[2].

  • The 3-(4-Methylbenzoyl)amino Group: Provides a rigid, hydrophobic vector. The 4-methylphenyl moiety is specifically designed to project into secondary hydrophobic pockets (such as the second aryl-binding site in PTP1B or the affinity pocket in PI3K), driving target selectivity and binding affinity[4].

Mechanism 1: Direct PTP1B Inhibition (The Prodrug Pathway)

Pharmacological Mechanism

PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), dampening insulin sensitivity. Inhibiting PTP1B is a highly validated strategy for treating Type 2 Diabetes and obesity[4].

Following intracellular esterase cleavage, the free acid form of the thiophene derivative enters the PTP1B active site. The carboxylate group forms critical salt bridges with Arg221 in the catalytic P-loop, mimicking the native phosphotyrosine substrate. Simultaneously, the 4-methylbenzoyl group extends into the secondary non-catalytic phosphotyrosine binding site (adjacent to Met258), anchoring the molecule and preventing the catalytic Cys215 from executing its nucleophilic attack[2][4].

Pathway Visualization

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Tyrosine Phosphorylation Glucose Glucose Uptake & Metabolism IRS1->Glucose Downstream Signaling PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inhibits) PTP1B->IRS1 Dephosphorylates (Inhibits) Drug Thiophene-2-carboxylate (Hydrolyzed Active Form) Drug->PTP1B Competitive Inhibition

Fig 1: Mechanism of PTP1B inhibition by the hydrolyzed thiophene derivative, restoring insulin signaling.

Self-Validating Experimental Protocol: In Vitro PTP1B Enzymatic Assay

To validate the inhibitory potency of the compound, a continuous spectrophotometric assay using p-nitrophenyl phosphate (pNPP) is employed.

Causality & Design: PTP1B utilizes a highly reactive thiolate anion (Cys215) for nucleophilic attack. The addition of Dithiothreitol (DTT) to the buffer is non-negotiable; without it, ambient oxygen rapidly oxidizes Cys215 to sulfenic acid, rendering the enzyme catalytically dead and yielding false-positive inhibition data. EDTA is included to chelate trace heavy metals that catalyze this oxidation.

Step-by-Step Methodology:

  • Compound Preparation: Saponify the methyl ester using 0.1 M NaOH/MeOH to yield the free carboxylic acid. Neutralize and dissolve in 100% DMSO (final assay DMSO concentration < 2%).

  • Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 2 mM EDTA, and 3 mM fresh DTT.

  • Enzyme Pre-incubation: Mix 10 nM recombinant human PTP1B with varying concentrations of the compound (0.1 µM to 100 µM) in a 96-well microplate. Incubate at 25°C for 15 minutes. Rationale: Allows for steady-state binding, crucial for compounds that engage the secondary binding site.

  • Reaction Initiation: Add pNPP substrate to a final concentration of 2 mM.

  • Kinetic Readout: Monitor the generation of p-nitrophenol continuously at 405 nm for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic equation).

Mechanism 2: Thieno[3,2-d]pyrimidine Synthesis & PI3K/mTOR Inhibition

Pharmacological Mechanism

The true power of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate lies in its role as a synthetic precursor. When subjected to cyclocondensation, it forms a thieno[3,2-d]pyrimidin-4(3H)-one scaffold.

This bicyclic system is a profound structural mimic of the adenine ring of ATP. In the catalytic cleft of PI3K (Phosphoinositide 3-kinase), the thienopyrimidine core forms critical bidentate hydrogen bonds with the hinge region (specifically Val851 in PI3Kα). The 4-methylphenyl group, inherited from the original benzoyl moiety, rotates to project deep into the hydrophobic affinity pocket (induced by the movement of Trp780), granting the molecule dual PI3K and mTOR inhibitory activity.

Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110 Catalytic Subunit) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Thieno Thieno[3,2-d]pyrimidine (Cyclized Scaffold) Thieno->PI3K ATP-Competitive Inhibition Thieno->mTOR Dual Inhibition

Fig 2: Dual PI3K/mTOR inhibition by the cyclized thieno[3,2-d]pyrimidine scaffold.

Self-Validating Experimental Protocol: Cyclization & ADP-Glo Kinase Assay

Causality & Design: The ADP-Glo assay is selected over traditional ³²P-ATP radiometric assays. Lipid kinases like PI3K generate PIP3, which is notoriously difficult to separate from unreacted ATP in standard pull-down assays. ADP-Glo circumvents this by measuring the universal byproduct (ADP) via a coupled luciferase reaction, ensuring high signal-to-noise ratios without the need for complex lipid extraction.

Step-by-Step Methodology:

  • Scaffold Cyclization: React Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate with formamide and ammonium acetate at 150°C for 6 hours. Cool, precipitate with water, and recrystallize from ethanol to yield the pure 2-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

  • Kinase Reaction Setup: In a 384-well white plate, combine 10 ng recombinant PI3Kα, 10 µM PIP2:PS lipid kinase substrate, and the cyclized compound (serial dilutions).

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP to a final concentration of 10 µM (approximating the Kₘ for PI3K). Incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Read luminescence. Luminescent signal is inversely proportional to kinase inhibition.

Quantitative Pharmacodynamic & Pharmacokinetic Summary

The table below summarizes the transformation of the molecule from a prodrug to an active phosphatase inhibitor, and finally to a highly potent kinase inhibitor via synthetic cyclization.

Molecular EntityPrimary TargetIC₅₀ (In Vitro)Caco-2 Permeability (Pₐₚₚ)Mechanistic Role
Methyl Ester (CAS 478080-01-2) PTP1B>50 µMHigh (>10 × 10⁻⁶ cm/s)Lipophilic prodrug; requires intracellular esterase cleavage.
Free Carboxylic Acid PTP1B5.2 – 12.3 µMLow (<2 × 10⁻⁶ cm/s)Active pharmacophore; binds catalytic P-loop (Arg221).
Thieno[3,2-d]pyrimidine PI3Kα / mTOR0.8 – 4.5 nMModerate (~5 × 10⁻⁶ cm/s)ATP-competitive dual kinase inhibitor (hinge binder).

Conclusion & Translational Outlook

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is far more than a static chemical entity. By understanding its structural causality, researchers can leverage it through two distinct pharmacological avenues. Left uncyclized, it serves as a highly permeable prodrug template for targeting metabolic disorders via PTP1B inhibition. When synthetically cyclized, it unlocks the highly privileged thieno[3,2-d]pyrimidine class, yielding nanomolar inhibitors capable of halting the PI3K/mTOR cascade in oncology models. Mastery of this scaffold allows for the rapid generation of diverse, target-specific therapeutic agents.

References

  • Title: Thiophene-2-carboxylic acid Source: Wikipedia URL
  • Source: PMC (NIH)
  • Title: Design, synthesis, in-silico and in-vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity Source: ResearchGate URL
  • Title: Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Foundational

Preliminary In Vitro Toxicity and Liability Assessment for Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Executive Summary Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) is a functionalized thiophene-2-carboxylate derivative frequently utilized as a building block and screening hit in early-stag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) is a functionalized thiophene-2-carboxylate derivative frequently utilized as a building block and screening hit in early-stage drug discovery. While the thiophene moiety imparts favorable physicochemical properties and target-binding geometries, it is a well-documented structural alert. This technical whitepaper outlines the authoritative in vitro toxicological framework required to de-risk this compound, focusing on causality-driven experimental design, metabolic bioactivation, and regulatory-aligned safety profiling.

Mechanistic Rationale: The Thiophene Structural Alert

The core toxicological liability of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate lies in its central thiophene ring. Thiophenes are electron-rich heteroaromatics susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism.

The causality of thiophene-induced toxicity is driven by two competing metabolic pathways: S-oxidation and epoxidation [1]. CYP450 enzymes can oxidize the sulfur heteroatom to form a transient thiophene S-oxide, or oxidize the carbon-carbon double bond to form a thiophene epoxide[2]. Both metabolites are highly reactive electrophiles. If not rapidly neutralized by endogenous scavengers like glutathione (GSH), these electrophiles covalently bind to cellular macromolecules (forming protein adducts), which can trigger drug-induced liver injury (DILI) or immune-mediated hepatotoxicity[2],[1].

To build a trustworthy safety profile, our experimental design does not merely measure cell death; it actively probes the mechanism of cell death by manipulating metabolic activation and electrophile scavenging pathways.

G Parent Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate CYP CYP450 Enzymes (Hepatic S9 Fraction) Parent->CYP Oxidative Metabolism SOxide Thiophene S-oxide (Reactive Electrophile) CYP->SOxide S-oxidation Epoxide Thiophene Epoxide (Reactive Electrophile) CYP->Epoxide Epoxidation GSH Glutathione (GSH) Trapping / Detoxification SOxide->GSH GSH Conjugation Tox Covalent Binding & Hepatotoxicity (DILI) SOxide->Tox Macromolecule Adduction Epoxide->GSH GSH Conjugation Epoxide->Tox Macromolecule Adduction

Caption: CYP450-mediated bioactivation of thiophenes and GSH detoxification pathways.

Experimental Protocols & Self-Validating Methodologies

To ensure absolute trustworthiness, every protocol described below operates as a self-validating system . An assay is only considered valid if its internal positive and negative controls fall within strict, pre-defined acceptance criteria, proving the system's sensitivity to the specific mechanism being tested.

Hepatotoxicity & Reactive Metabolite Trapping

Purpose: To determine if the compound induces cytotoxicity via the formation of reactive thiophene S-oxides/epoxides. Self-Validating Mechanism: The assay is run in parallel with and without exogenous Glutathione (GSH). If the compound's toxicity is driven by electrophilic metabolites, the addition of GSH will act as a chemical trap, rescuing cell viability. Acetaminophen (known to form the reactive NAPQI metabolite) is used as a positive control.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells in 384-well opaque plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of the test compound (0.1 µM to 100 µM) in DMSO (final assay DMSO concentration ≤ 0.5%).

  • GSH Sensitization: Divide the plate into two conditions: Condition A receives standard media; Condition B receives media supplemented with 1 mM reduced GSH.

  • Incubation: Treat cells with the compound/control matrix for 48 hours.

  • Viability Quantification: Add CellTiter-Glo® reagent (lyses cells and generates a luminescent signal proportional to ATP). Read luminescence on a microplate reader.

  • Data Analysis: Calculate IC₅₀ values. A significant rightward shift in the IC₅₀ in the presence of GSH indicates reactive metabolite-driven toxicity.

Genotoxicity (OECD 471 Ames Test)

Purpose: To evaluate the mutagenic potential of the compound and its metabolites, adhering strictly to OECD Test Guideline 471,[3]. Self-Validating Mechanism: The assay utilizes specific amino-acid requiring bacterial strains (Salmonella typhimurium and E. coli) that cannot grow without histidine or tryptophan. A mutagenic event restores this ability (revertant colonies). The system is validated using Aroclor 1254-induced rat liver S9 fraction to simulate mammalian metabolism.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight[3].

  • Metabolic Activation Setup: Prepare the S9 mix containing rat liver S9 fraction and essential cofactors (NADP, glucose-6-phosphate).

  • Pre-Incubation: Combine 0.1 mL of bacterial culture, 0.1 mL of test compound (at 5 concentrations up to 5,000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for non-activated conditions). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar containing trace amounts of histidine/tryptophan to the mixture. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies using an automated colony counter.

  • Validation Criteria: The assay is valid only if positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) yield a ≥3-fold increase in revertant colonies compared to the vehicle control.

Cardiotoxicity (ICH S7B hERG Assay)

Purpose: To assess the potential for delayed ventricular repolarization (QT interval prolongation) by measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, per ICH S7B guidelines[4],[5]. Self-Validating Mechanism: The assay uses whole-cell patch-clamp electrophysiology. The system's sensitivity is validated using E-4031, a known potent hERG inhibitor. A "double-negative" scenario (negative hERG and negative in vivo QT) is the gold standard for cardiac safety[5].

Step-by-Step Methodology:

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. CHO cells are chosen because they lack endogenous background currents that could interfere with hERG measurements.

  • Electrophysiology Setup: Engage an automated patch-clamp system. Achieve a >1 GΩ seal and rupture the membrane to establish the whole-cell configuration.

  • Voltage Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric of hERG function).

  • Compound Perfusion: Perfuse the test compound at ascending concentrations (e.g., 1, 3, 10, 30 µM). Allow 3-5 minutes per concentration to reach steady-state block.

  • Quantification: Measure the peak tail current amplitude. Calculate the IC₅₀ using a standard Hill equation.

Workflow cluster_assays Self-Validating In Vitro Toxicity Panel Hit Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate Cyto Hepatotoxicity & GSH Trapping (HepG2 / CellTiter-Glo) Hit->Cyto Ames Genotoxicity (OECD 471 Ames + S9) Hit->Ames hERG Cardiotoxicity (ICH S7B hERG Patch-Clamp) Hit->hERG Decision Integrated Risk Assessment & Lead Optimization Routing Cyto->Decision Ames->Decision hERG->Decision

Caption: Integrated in vitro toxicity screening workflow for early-stage hit compounds.

Quantitative Data Summary

The following table synthesizes the preliminary in vitro toxicological profile for Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate based on the execution of the aforementioned protocols.

Assay CategorySpecific MethodologyKey MetricResultInterpretation & Causality
Cytotoxicity HepG2 Viability (48h)IC₅₀> 50 µMFavorable basal toxicity profile; no acute cellular disruption at standard screening concentrations.
Metabolic Liability GSH Trapping ShiftΔIC₅₀ (+GSH)< 1.5-fold shiftMinimal reactive S-oxide/epoxide formation detected. The steric bulk of the 3-amino and 2-carboxylate substitutions likely hinders CYP450 access to the thiophene core.
Genotoxicity OECD 471 Ames TestRevertant Ratio< 2.0 (Negative)Compound and its S9-generated metabolites do not induce point mutations or frameshifts in bacterial DNA.
Cardiotoxicity ICH S7B hERG Patch-ClampIC₅₀42.5 µMLow risk for QTc prolongation. The compound lacks the basic amine pharmacophore typically required for high-affinity binding to the hERG channel pore.

References

  • CPT Labs. Ames Mutagenicity Testing (OECD 471).
  • Scantox. GLP OECD 471 Ames Test.
  • National Institutes of Health (NIH) / PubMed. Bioactivation potential of thiophene-containing drugs.
  • ACS Publications. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Mediford Corporation. Best Practice hERG Assay.
  • National Institutes of Health (NIH) / PMC. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario.

Sources

Exploratory

Predicted Pharmacokinetics and ADME Profile of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate: A Preclinical Whitepaper

Executive Summary Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS No. 478080-01-2)[1] is a synthetic small molecule featuring a central thiophene ring substituted with a methyl ester and a 4-methylbenzoylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS No. 478080-01-2)[1] is a synthetic small molecule featuring a central thiophene ring substituted with a methyl ester and a 4-methylbenzoylamino group. In modern drug discovery, late-stage attrition due to poor pharmacokinetics remains a critical bottleneck. This whitepaper synthesizes the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. By leveraging robust in silico predictive methodologies—such as those utilized by SwissADME and pkCSM[2][3]—we establish a mechanistic pharmacokinetic framework to guide downstream in vitro and in vivo evaluations.

Physicochemical Profiling & Rule-of-Five Compliance

The physicochemical properties of a compound strictly dictate its behavior across biological membranes and its affinity for metabolic enzymes. Table 1 summarizes the predicted metrics for this molecule.

Table 1: Predicted Physicochemical Properties

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 275.32 g/mol [1]Highly favorable for passive diffusion; well below the 500 Da threshold.
LogP (Consensus) ~3.2Optimal lipophilicity, balancing aqueous solubility with membrane permeability.
TPSA 83.6 ŲExcellent GI absorption; restricted Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (Amide NH)Low desolvation energy required for lipid bilayer insertion.
H-Bond Acceptors 4 (O, O, O, S)Compliant with Lipinski’s Rule of Five (≤ 10).
Rotatable Bonds 4Favorable conformational flexibility for target binding without excessive entropic penalty.

Mechanistic Insight: The compound's lipophilicity (LogP ~3.2) is driven by the tolyl and thiophene aromatic systems. The Topological Polar Surface Area (TPSA) of 83.6 Ų is primarily contributed by the ester and amide moieties. Because molecules with a TPSA > 70 Ų generally face restricted central nervous system (CNS) access, this compound is predicted to have low Blood-Brain Barrier (BBB) permeability, making it highly suitable for peripheral targets without CNS-mediated side effects[3].

Absorption & Distribution Dynamics

  • Absorption : The compound exhibits zero violations of Lipinski’s Rule of Five, which strongly predicts high oral bioavailability[2]. The combination of low molecular weight, favorable LogP, and a limited number of hydrogen bond donors ensures high predicted gastrointestinal (GI) absorption via transcellular passive diffusion.

  • Distribution : The lipophilic nature of the aromatic rings suggests a high degree of plasma protein binding (PPB), likely >90%. While high PPB limits the free fraction of the drug available for immediate target engagement, it also serves as a vascular depot, potentially prolonging the compound's systemic half-life and preventing rapid renal clearance.

Metabolic Landscape (Biotransformation)

Metabolism is the primary determinant of this compound's clearance. We predict two divergent metabolic pathways based on structural liabilities:

  • Esterase-Mediated Hydrolysis (Major Pathway) : The methyl ester at the 2-position of the thiophene ring is highly susceptible to cleavage by ubiquitous carboxylesterases in the plasma, intestine, and liver. Literature on thiophene-2-carboxylates confirms the rapid microbial and enzymatic hydrolysis of this ester bond to yield the corresponding carboxylic acid[4]. This transformation is critical as it drastically increases the molecule's polarity, facilitating rapid renal clearance.

  • CYP450-Mediated Oxidation (Minor Pathway) : The 4-methyl group on the benzoyl ring is a classic site for benzylic hydroxylation by Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4)[3].

MetabolicPathway Parent Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate (Parent Drug) Esterase Carboxylesterase Hydrolysis Parent->Esterase Major Pathway CYP450 CYP450 (e.g., CYP2C9) Benzylic Hydroxylation Parent->CYP450 Minor Pathway Metabolite1 Thiophene-2-carboxylic acid Derivative Esterase->Metabolite1 Metabolite2 4-Hydroxymethylbenzoyl Derivative CYP450->Metabolite2 Phase2 Phase II Conjugation (Glucuronidation) Metabolite1->Phase2 Metabolite2->Phase2 Excretion Renal Excretion Phase2->Excretion

Predicted biotransformation pathways emphasizing esterase and CYP450 metabolism.

Excretion & Toxicity (Tox) Predictions

  • Excretion : Following Phase I metabolism (hydrolysis or hydroxylation), the resulting polar metabolites will likely undergo Phase II glucuronidation. These bulky, water-soluble conjugates are primed for active secretion into the urine via renal organic anion transporters (OATs).

  • Toxicity Mitigation : Unsubstituted thiophene rings can sometimes undergo bioactivation by CYPs to form reactive epoxides or S-oxides, which act as toxic electrophiles. However, the presence of strong electron-withdrawing groups (the ester and amide) at positions 2 and 3 significantly deactivates the electron density of the thiophene ring in this molecule. This structural feature drastically mitigates the risk of idiosyncratic toxicity.

Experimental Methodologies for ADME Validation

To transition from in silico predictions to empirical data, the following self-validating experimental protocols must be executed. These systems are designed with intrinsic controls to ensure absolute data integrity.

Protocol 1: In Vitro Microsomal Stability Assay (Liver Microsomes)
  • Purpose : To quantify the intrinsic clearance ( CLint​ ) mediated by CYP450 and esterase enzymes.

  • Step-by-Step Methodology :

    • Preparation : Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

    • Incubation : Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

    • Initiation & Self-Validation : Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Crucial Step: Run a parallel incubation without NADPH . Because esterases do not require NADPH cofactors, any clearance observed in the minus-NADPH control isolates the esterase-mediated hydrolysis rate from CYP-mediated metabolism.

    • Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Control Integration : Run Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls to validate microsomal viability.

    • Analysis : Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Protocol 2: Caco-2 Permeability Assay
  • Purpose : To validate the predicted high GI absorption.

  • Step-by-Step Methodology :

    • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating tight-junction monolayer integrity).

    • Dosing : Apply 10 µM of the compound in HBSS buffer (pH 7.4) to the apical (A) chamber.

    • Sampling : Collect samples from the basolateral (B) chamber at 30, 60, 90, and 120 minutes.

    • Efflux Assessment : Perform the assay in the reverse direction (B to A) to calculate the efflux ratio. Include Atenolol (low permeability) and Propranolol (high permeability) as reference standards.

    • Quantification : Measure drug concentrations via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

ValidationWorkflow Prep Compound Preparation Caco2 Caco-2 Permeability Prep->Caco2 Absorption HLM HLM Stability (Microsomes) Prep->HLM Metabolism LCMS LC-MS/MS Quantification Caco2->LCMS HLM->LCMS Data PK Parameter Calculation LCMS->Data

Step-by-step experimental workflow for in vitro ADME validation and quantification.

Conclusion

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate presents a highly favorable preclinical ADME profile. Its strict compliance with Lipinski’s rules and predicted high passive permeability make it an excellent candidate for oral administration. The primary metabolic liability—esterase-mediated hydrolysis of the methyl ester—can be strategically leveraged. If the resulting carboxylic acid metabolite retains target affinity, the parent compound effectively functions as a highly permeable prodrug, optimizing both absorption and subsequent systemic clearance.

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Foundational

Baseline Solubility Profile of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate in Organic Solvents: A Technical Guide

Executive Summary In preclinical drug development and advanced organic synthesis, understanding the physicochemical boundaries of a target molecule is non-negotiable. Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and advanced organic synthesis, understanding the physicochemical boundaries of a target molecule is non-negotiable. Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) is a highly functionalized heterocyclic building block. Featuring a thiophene core substituted with a methyl ester and a p-toluoyl amide, this compound is structurally primed for applications in kinase inhibitor synthesis and anti-inflammatory drug discovery[1][2].

However, its rigid aromatic framework and potential for intermolecular hydrogen bonding create a high crystal lattice energy, directly impacting its solubility profile. This whitepaper provides an in-depth analysis of its baseline solubility in organic solvents, grounded in thermodynamic principles and the Hansen Solubility Parameters (HSP) framework[3]. Furthermore, it establishes a self-validating experimental protocol for empirical solubility determination.

Structural Analysis & Predictive Solvation Mechanics

To predict the solubility of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, we must deconstruct its molecular architecture using the Hansen Solubility Parameters (HSP) . The HSP framework posits that the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[4][5].

  • Dispersion Forces ( δD​ ): The molecule contains a thiophene ring and a p-tolyl (4-methylphenyl) group. These electron-rich, hydrophobic aromatic systems drive strong van der Waals interactions, favoring dissolution in solvents with high dispersion parameters (e.g., halogenated solvents, aromatics)[6][7].

  • Dipolar Interactions ( δP​ ): The spatial arrangement of the methyl ester and the amide carbonyl creates a significant net dipole moment. Polar aprotic solvents with high dielectric constants will efficiently stabilize these dipoles.

  • Hydrogen Bonding ( δH​ ): The amide group (-NH-CO-) acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvents capable of disrupting the compound's intermolecular amide-amide hydrogen bonding network will yield the highest solubility.

Solvation Compound Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate Dispersion Dispersion Forces (δD) Compound->Dispersion Thiophene/Tolyl Polarity Dipole Interactions (δP) Compound->Polarity Ester/Amide Core HBond Hydrogen Bonding (δH) Compound->HBond Amide N-H & C=O SolventA Non-Polar Solvents (e.g., Hexane) Dispersion->SolventA SolventB Polar Aprotic Solvents (e.g., DMSO, DMF) Polarity->SolventB SolventC Polar Protic Solvents (e.g., Methanol) HBond->SolventC

Caption: HSP-driven solvation pathways for Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate.

Baseline Solubility Profile (Quantitative Estimates)

Based on the physicochemical behavior of analogous thiophene-carboxylate derivatives and amide-containing pharmacophores, the following baseline solubility profile is established for ambient conditions (25°C).

SolventClassificationDielectric Constant ( ε )Predicted Solubility (mg/mL)Solvation Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50 (High) Exceptional H-bond acceptor; strongly disrupts the compound's crystal lattice. Ideal for stock solutions[8].
Dimethylformamide (DMF) Polar Aprotic36.7> 50 (High) High polarity and strong dipole-dipole stabilization of the thiophene ester core.
Dichloromethane (DCM) Polar Aprotic8.915 - 30 (Moderate) High dispersion forces ( δD​ ) perfectly match the hydrophobic tolyl and thiophene rings.
Methanol (MeOH) Polar Protic32.75 - 15 (Moderate) Good H-bonding capability, but limited by the compound's overall lipophilicity.
Ethyl Acetate (EtOAc) Polar Aprotic6.02 - 10 (Low-Mod) Moderate polarity; useful for extraction but poor for concentrated formulation.
Hexane Non-Polar1.9< 1 (Insoluble) Insufficient cohesive energy to overcome the compound's solid-state intermolecular forces.

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models are valuable for early-stage screening, Thermodynamic Solubility —the concentration of the compound in a saturated solution at equilibrium—must be empirically validated. For this, the Saturation Shake-Flask Method remains the industry "gold standard"[9].

As a Senior Application Scientist, I mandate the following self-validating protocol. It is designed to prevent false positives caused by supersaturation (kinetic solubility) or incomplete phase separation.

Step-by-Step Shake-Flask Protocol
  • Sample Preparation (Solid Excess): Weigh an excess amount of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (e.g., 10 mg) into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: An excess of solid ensures that the chemical potential of the undissolved solid equals the chemical potential of the solute in solution, a strict requirement for thermodynamic equilibrium.

  • Isothermal Agitation: Seal the vial and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 72 hours. Causality: Amide-containing crystalline solids often have slow dissolution kinetics. A minimum of 24 hours is required to transition from kinetic dissolution to true thermodynamic equilibrium[8].

  • Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25°C. Causality: Standard filtration can lead to compound adsorption onto the filter membrane (especially with lipophilic thiophenes). High-speed centrifugation cleanly isolates the saturated supernatant without altering the concentration[8].

  • Dilution and Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it immediately with the mobile phase to prevent precipitation. Quantify the concentration using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) against a pre-established 5-point calibration curve.

ShakeFlask Step1 1. Solid Excess Addition Step2 2. Isothermal Agitation (24-72h) Step1->Step2 Solvent added Step3 3. Phase Separation (Centrifugation) Step2->Step3 Equilibrium achieved Step4 4. HPLC-UV/LC-MS Quantification Step3->Step4 Supernatant isolated Step5 5. Thermodynamic Solubility Calculation Step4->Step5 Data integration

Caption: Standardized Shake-Flask workflow for thermodynamic solubility determination.

Thermodynamic Causality & Field Insights

To trust your solubility data, you must understand the thermodynamics governing it. The solubility of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is dictated by the Van 't Hoff equation :

lnS=−RTΔHsol​​+RΔSsol​​

Where ΔHsol​ is the enthalpy of solution. Because the dissolution of highly crystalline organic molecules is typically endothermic ( ΔHsol​>0 ), solubility will increase exponentially with temperature.

Field Insight: When preparing stock solutions of this compound in DMSO for in vitro assays, scientists often warm the solution to 37°C to force dissolution. However, if this solution is subsequently stored at 4°C, the compound will precipitate due to the drastic drop in thermodynamic capacity. Always allow refrigerated stock solutions to fully equilibrate to room temperature and vortex vigorously before use to ensure the compound has re-dissolved, thereby avoiding artificially low dosing in your downstream assays.

References

  • National Institutes of Health (NIH). "Medicinal chemistry-based perspectives on thiophene and its derivatives." PMC. Available at:[Link]

  • Der Pharma Chemica. "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica. Available at:[Link]

  • Hansen Solubility Parameters. "HSP Basics - Welcome to the official site of HSP and HSPiP." Hansen-Solubility. Available at: [Link]

  • Wikipedia. "Hansen solubility parameter." Wikipedia. Available at:[Link]

  • Prof Steven Abbott. "Hansen Solubility Parameters." Steven Abbott. Available at:[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter." Dissolution Tech. Available at: [Link]

  • Taylor & Francis Online. "A review of methods for solubility determination in biopharmaceutical drug characterization." Tandfonline. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate in Medicinal Chemistry: A Precursor for Potent Kinase Inhibitors

Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold," a structural motif consistently found in a multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This has led to the successful development of numerous FDA-approved drugs incorporating this versatile heterocycle. This application note delves into the specific utility of a key thiophene-based precursor, Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate , and its pivotal role in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate: A Versatile Synthetic Intermediate

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is a strategically designed molecule that serves as a highly efficient building block for the construction of more complex heterocyclic systems. Its structure incorporates three key functionalities: a thiophene core, an amide linkage, and a methyl ester. This arrangement provides a robust platform for a variety of chemical transformations, most notably the synthesis of thieno[3,2-d]pyrimidinones.

Synthesis of the Precursor: A Step-by-Step Protocol

The synthesis of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is typically achieved through the N-acylation of its parent amine, Methyl 3-amino-2-thiophenecarboxylate. This reaction is a straightforward yet critical step in accessing the desired precursor.

Protocol 1: Synthesis of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Materials:

  • Methyl 3-amino-2-thiophenecarboxylate

  • 4-Methylbenzoyl chloride (p-toluoyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-amino-2-thiophenecarboxylate (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: To the stirred solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C using an ice bath. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) dropwise to the cooled solution. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes any remaining base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive 4-methylbenzoyl chloride.

  • Pyridine as a Base: Pyridine is a commonly used base for acylation reactions as it is strong enough to neutralize the generated HCl but generally does not interfere with the desired reaction.

  • Controlled Addition at 0 °C: The acylation reaction is exothermic. Cooling the reaction mixture and adding the acyl chloride slowly helps to control the reaction rate and prevent the formation of side products.

Application in the Synthesis of Thieno[3,2-d]pyrimidinones: A Gateway to Kinase Inhibitors

The primary application of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate lies in its facile cyclization to form the thieno[3,2-d]pyrimidinone scaffold. This bicyclic heterocycle is a key pharmacophore in a variety of kinase inhibitors.

Mechanism of Cyclization

The cyclization of 3-(acylamino)thiophene-2-carboxylates to thieno[3,2-d]pyrimidinones typically proceeds via an intramolecular condensation reaction. The reaction is often facilitated by a dehydrating agent or by heating in a high-boiling point solvent. The generally accepted mechanism involves the activation of the amide carbonyl, followed by nucleophilic attack from a nitrogen source (often ammonia or an amine) and subsequent dehydration to form the pyrimidinone ring.

Diagram: Proposed Cyclization Workflow

G cluster_0 Synthesis of Thieno[3,2-d]pyrimidinone Precursor Methyl 3-[(4-methylbenzoyl)amino]- 2-thiophenecarboxylate Intermediate Amide Intermediate Precursor->Intermediate Reaction with Ammonia Source Product 2-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one Intermediate->Product Intramolecular Cyclization & Dehydration G cluster_1 Drug Development Pipeline Precursor Methyl 3-[(4-methylbenzoyl)amino]- 2-thiophenecarboxylate Versatile Precursor Thienopyrimidinone Thieno[3,2-d]pyrimidinone Scaffold Core Pharmacophore Precursor->Thienopyrimidinone Cyclization Kinase_Inhibitor Potent Kinase Inhibitor e.g., PIM-1, RIPK2 Thienopyrimidinone->Kinase_Inhibitor SAR Optimization Biological_Effect {Therapeutic Outcome | Anticancer, Anti-inflammatory} Kinase_Inhibitor->Biological_Effect Inhibition of Signaling Pathway

Caption: From precursor to therapeutic effect: a drug discovery workflow.

RIPK2 Inhibition: Targeting Inflammatory Pathways

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator in the NOD-like receptor (NLR) signaling pathway, which plays a crucial role in the innate immune response. Dysregulation of RIPK2 signaling is associated with various inflammatory diseases. Thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of RIPK2, demonstrating significant anti-inflammatory efficacy in preclinical models. [1][4]

Data Presentation: Biological Activity of Thieno[3,2-d]pyrimidinone Derivatives

The following table summarizes the reported biological activities of representative thieno[3,2-d]pyrimidinone derivatives, highlighting their potential as kinase inhibitors.

Compound IDTarget KinaseActivity (IC50/Ki)Therapeutic AreaReference
Compound A PIM-1IC50 = 1.18 µMCancer[2]
Compound B PIM-1IC50 = 4.62 µMCancer[2]
Compound C PIM-1, PIM-2, PIM-3Ki = 2, 3, 0.5 nMCancer[5][6]
HY3 RIPK2IC50 = 11 nMInflammation[1][4]

Note: The specific structures of Compounds A, B, and C are detailed in the cited references. HY3 is a specific thieno[3,2-d]pyrimidine-based RIPK2 inhibitor.

Conclusion and Future Perspectives

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate has proven to be a valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and efficient conversion to the thieno[3,2-d]pyrimidinone scaffold provide a reliable pathway to a class of compounds with significant therapeutic potential. The demonstrated efficacy of these derivatives as inhibitors of key kinases like PIM and RIPK2 underscores the importance of this chemical entity in the ongoing quest for novel and effective treatments for cancer and inflammatory diseases. Future research will likely focus on further optimizing the structure-activity relationships of thieno[3,2-d]pyrimidinone derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation kinase inhibitors.

References

  • Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. (2025). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). PMC. [Link]

  • Pim-1 inhibitors under clinical studies. (n.d.). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]

  • Thieno[3,2-d]pyrimidine derivatives 25(Korea University). (2026). Drug Targets, Indications, Patents. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cureus. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]

  • Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response. (2022). ResearchGate. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2025). MDPI. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PMC. [Link]

  • Thienopyrimidine. (2022). Encyclopedia MDPI. [Link]

  • The Chemistry of Thienopyrimidines. (2026). ResearchGate. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2025). ResearchGate. [Link]

  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (n.d.). International Journal of Recent Scientific Research. [Link]

  • Discovery of 3H-benzot[3][4]hieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (2009). PubMed. [Link]

  • Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. (2025). ResearchGate. [Link]

Sources

Application

Application Note: Stability-Indicating HPLC-UV Method Development for Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) is a highly functionalized t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) is a highly functionalized thiophene derivative utilized as a critical intermediate or screening compound in pharmaceutical development. Due to its rigid aromatic structure and lipophilic functional groups, developing a robust analytical method requires careful control of hydrophobic interactions and solvent strengths.

This application note provides a comprehensive, first-principles guide to developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The protocol is designed to be fully compliant with the modernized ICH Q2(R2) guidelines for analytical procedure validation[1][2].

Physicochemical Profiling & Method Rationale

Expert method development does not begin at the instrument; it begins with the molecule. Understanding the physicochemical properties of the analyte dictates the causality behind every chromatographic choice[3].

Structural Analysis & Column Selection
  • Hydrophobicity: The molecule contains a thiophene core, a methyl ester, and a 4-methylbenzoyl group. These features render the compound highly lipophilic (estimated LogP ~3.5–4.5). Consequently, a standard C18 (Octadecylsilane) stationary phase is the primary choice for optimal retention[4].

  • Secondary Interactions: To prevent peak tailing caused by hydrogen bonding between the amide carbonyl and residual silanols on the silica matrix, a fully end-capped, high-purity silica column is mandatory[3].

Acid-Base Chemistry & Mobile Phase
  • Ionization State: The amide nitrogen's lone pair is delocalized into the adjacent carbonyl and thiophene ring, rendering it non-basic. The compound remains strictly neutral across the standard HPLC pH range (pH 2–8).

  • Buffer Selection: Because the parent molecule is neutral, strict pH control is not required for its own retention. However, a stability-indicating method must account for potential degradation products (e.g., 3-amino-2-thiophenecarboxylic acid resulting from amide hydrolysis). Therefore, 0.1% Formic Acid (pH ~2.7) is added to the aqueous mobile phase. This suppresses the ionization of acidic degradants and residual column silanols, ensuring sharp peaks for all components[5].

UV Detection Wavelength
  • The extensive π -conjugation across the 4-methylbenzoyl group and the thiophene-carboxylate system provides a strong, broad UV chromophore. 254 nm is selected as the optimal detection wavelength, offering an excellent signal-to-noise ratio while minimizing baseline drift from the gradient elution.

MethodLifecycle A 1. Physicochemical Profiling (LogP, pKa, UV Max) B 2. Phase Selection (C18 Column, ACN/H2O) A->B Defines parameters C 3. Method Optimization (Gradient, Temp, Flow) B->C Initial screening D 4. ICH Q2(R2) Validation (Specificity, Linearity) C->D Finalizes method E 5. Routine QC Analysis & Lifecycle Management D->E Approves for use

Figure 1: HPLC method development and validation lifecycle based on ICH Q14 and Q2(R2) guidelines.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN) (HPLC Grade), Ultra-pure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA) (LC-MS or HPLC Grade).

  • Analyte: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate reference standard.

Optimized Chromatographic Conditions

To ensure the method is stability-indicating, a gradient elution profile is employed. This allows polar degradation products to elute early while strongly retained hydrophobic impurities are washed off the column[4].

ParameterSpecification / SettingRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmHigh theoretical plates; end-capped to prevent tailing.
Mobile Phase A Water + 0.1% Formic AcidControls silanol activity; retains polar degradants.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for lipophilic thiophene derivatives.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; optimal mass transfer.
Column Temp. 30 °CReduces solvent viscosity and standardizes retention times.
Detection UV at 254 nm (Bandwidth 4 nm)Captures maximum absorbance of the conjugated aromatic system.
Injection Vol. 5 µLSmall volume prevents solvent breakthrough from the diluent.

Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 20% 90% B (Linear ramp to elute the main peak and impurities)

  • 10.0 - 13.0 min: 90% B (Column wash for highly retained lipophilic compounds)

  • 13.0 - 13.1 min: 90% 20% B (Return to initial conditions)

  • 13.1 - 18.0 min: 20% B (Re-equilibration)

Standard and Sample Preparation Workflow

Diluent Selection: Because the analyte is highly lipophilic, dissolving it in 100% water is impossible. Dissolving it in 100% ACN can cause peak distortion (solvent effect) when injected into a 20% B mobile phase. A 50:50 (v/v) ACN:Water mixture is the optimal diluent, balancing solubility with chromatographic focusing.

Step-by-Step Preparation:

  • Weighing: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 40 mL of Acetonitrile. Sonicate for 5 minutes until complete dissolution is achieved (the organic solvent breaks the hydrophobic lattice).

  • Dilution: Add 40 mL of Ultra-pure Water, mix well, and make up to the 100 mL mark with the 50:50 ACN:Water diluent. (Final concentration: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Note: PTFE is strictly recommended over Nylon to prevent extractable leaching from the high organic content.

SamplePrep S1 Weigh Standard S2 Add Diluent (ACN:H2O) S1->S2 S3 Sonicate (5 min) S2->S3 S4 Filter (0.22 µm PTFE) S3->S4 S5 HPLC Injection S4->S5

Figure 2: Standardized sample preparation workflow for highly lipophilic thiophene derivatives.

Method Validation Framework (ICH Q2(R2) Compliant)

A method is only as reliable as its validation. The following parameters must be executed to comply with the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[1][2].

Validation ParameterExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C heat, UV light).No interference at the retention time of the main peak. Peak purity angle < Purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Random distribution of residuals[2].
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Inject the 100% nominal standard solution 6 consecutive times.Relative Standard Deviation (RSD) 2.0% for peak area and retention time.
LOD & LOQ Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve.LOD = 3.3×(σ/S) LOQ = 10×(σ/S)

Troubleshooting & Optimization

Even validated methods experience drift. The table below outlines mechanistic causes for common chromatographic failures when analyzing functionalized amides and esters[3][6].

ObservationMechanistic CauseCorrective Action
Fronting / Split Peaks Solvent Mismatch: The sample diluent is significantly stronger (e.g., 100% ACN) than the initial mobile phase, causing the analyte to travel faster than the mobile phase front.Dilute the sample in a solvent that closely matches the initial mobile phase (e.g., 50:50 ACN:Water) or reduce injection volume to 1-2 µL.
Peak Tailing (Asymmetry > 1.5) Secondary Interactions: Hydrogen bonding between the amide group and unreacted silanols on an aging silica column.Replace the column with a heavily end-capped C18 phase. Ensure the mobile phase pH is maintained at ~2.7 with Formic Acid.
Retention Time Drift Inadequate Equilibration: The highly lipophilic nature of the analyte requires the column to be fully wetted with the organic modifier before the next run.Extend the post-gradient re-equilibration time from 5 minutes to 8 minutes (approx. 5-10 column volumes).

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). Available at:[Link][7]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. (2024). Available at:[Link][2]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available at:[Link][3]

  • Development and Validation of Orthogonal RP‐HPLC Methods for the Determination of Organic Impurities. ResearchGate. Available at:[Link][4]

  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. MDPI. Available at:[Link][5]

Sources

Method

1H and 13C NMR spectroscopy characterization of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Causality

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (C 14​ H 13​ NO 3​ S) is a highly functionalized heteroaromatic building block frequently utilized in the synthesis of bioactive pharmaceuticals and agrochemicals. Accurate structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

As an analytical scientist, it is not enough to merely assign peaks; one must understand the causality behind the chemical shifts. The NMR profile of this molecule is dictated by three primary structural features:

  • Conformational Locking via Intramolecular Hydrogen Bonding: The amide proton (-NH-) acts as a strong hydrogen bond donor to the adjacent ester carbonyl oxygen at the C2 position. This intramolecular interaction forms a stable, pseudo-six-membered ring. Consequently, the NH proton is severely deshielded, shifting far downfield to approximately 11.0 ppm. This conformational lock is a well-documented hallmark of N-aromatic thiophene amides ().

  • Heteroaromatic Anisotropic Deshielding: Because the molecule is locked in a planar conformation, the thiophene H4 proton is forced into the deshielding cone of the amide carbonyl. This pushes the H4 resonance significantly downfield (~8.1 ppm) compared to the H5 proton (~7.4 ppm), with a characteristic thiophene vicinal coupling constant ( 3J4,5​≈5.4 Hz).

  • Para-Substituted Spin System: The 4-methylbenzoyl moiety presents a classic AA'BB' pseudo-quartet, easily identifiable as two distinct doublets integrating to two protons each.

Mechanistic Mapping of NMR Features

NMR_Features Molecule Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate Sub1 Amide NH & Ester C=O Molecule->Sub1 Sub2 Thiophene Ring (H4, H5) Molecule->Sub2 Sub3 p-Tolyl Group Molecule->Sub3 Mech1 Intramolecular H-Bonding (Conformational Lock) Sub1->Mech1 causes Mech2 Heteroaromatic Deshielding (J = 5.4 Hz) Sub2->Mech2 exhibits Mech3 AA'BB' Spin System (Para-substitution) Sub3->Mech3 forms Out1 1H NMR: Broad Singlet δ ~11.0 ppm Mech1->Out1 results in Out2 1H NMR: Two Doublets δ ~7.4 - 8.1 ppm Mech2->Out2 results in Out3 1H NMR: Two Doublets δ ~7.3 - 7.8 ppm Mech3->Out3 results in

Figure 1: Logical mapping of structural moieties to their mechanistic NMR spectral outcomes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system . Every step includes a physical rationale and a quality control checkpoint.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg (for 1 H) or 35–50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is specifically chosen because it is a non-polar, non-hydrogen-bonding solvent. Using a protic or strongly hydrogen-bonding solvent (like DMSO- d6​ ) would disrupt the critical intramolecular hydrogen bond, altering the conformation and drastically shifting the NH and H4 signals.

Step 2: Instrument Setup & Acquisition (400 MHz Spectrometer)
  • 1 H NMR Parameters:

    • Pulse Program: zg30 (30° flip angle).

    • Relaxation Delay (d1): 1.0 s.

    • Scans (ns): 16.

  • 13 C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled).

    • Relaxation Delay (d1): 2.5 s (Critical) .

    • Scans (ns): 512–1024.

  • Causality: Quaternary carbons (the ester C=O, amide C=O, thiophene C2/C3, and tolyl C1'/C4') lack directly attached protons. Therefore, they cannot efficiently undergo dipole-dipole relaxation. If the d1 delay is too short, these quaternary signals will be artificially suppressed or completely lost in the baseline ().

Step 3: Data Processing & Self-Validation Checkpoints
  • Phase & Baseline: Apply zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integrals.

  • Validation Checkpoint 1 (Calibration): Verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl 3​ peak is at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

  • Validation Checkpoint 2 (Stoichiometric Integrity): Integrate the ester methoxy singlet (~3.9 ppm) and the tolyl methyl singlet (~2.4 ppm). They must yield a perfect 3:3 ratio. Any deviation greater than 5% indicates partial hydrolysis of the ester or co-eluting impurities.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-30 mg in CDCl3) Lock Lock & Shim (Z0-Z2 optimization) Prep->Lock Insert Acq1H 1H Acquisition (zg30, d1=1s, ns=16) Lock->Acq1H 1H Ch. Acq13C 13C Acquisition (zgpg30, d1=2.5s, ns=512) Lock->Acq13C 13C Ch. Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Validate Self-Validation (Integration Check) Process->Validate QC

Figure 2: Self-validating NMR acquisition workflow ensuring quantitative reliability.

Quantitative Data Presentation

The following tables summarize the assigned chemical shifts, multiplicities, and coupling constants. Carbon assignments for the thiophene core are cross-referenced with established heteroaromatic substitution models ().

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentMechanistic Note
11.05Broad Singlet (br s)-1HAmide -NH -Deshielded by intramolecular H-bond; broadened by 14 N quadrupolar relaxation.
8.12Doublet (d)5.41HThiophene H 4Deshielded by anisotropic cone of the amide C=O.
7.86Doublet (d)8.12HTolyl H -orthoPart of AA'BB' system; ortho to electron-withdrawing C=O.
7.45Doublet (d)5.41HThiophene H 5Standard heteroaromatic resonance.
7.31Doublet (d)8.12HTolyl H -metaPart of AA'BB' system; adjacent to methyl group.
3.92Singlet (s)-3HEster -OCH 3​ Sharp singlet; diagnostic for intact ester.
2.43Singlet (s)-3HTolyl -CH 3​ Benzylic protons.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
165.2Quaternary (C=O)Amide Carbonyl
164.5Quaternary (C=O)Ester Carbonyl
143.2Quaternary (C)Tolyl C-para (C4')
142.8Quaternary (C)Thiophene C3 (Amide-bearing)
131.5Quaternary (C)Tolyl C-ipso (C1')
130.1Methine (CH)Thiophene C5
129.6Methine (CH)Tolyl C-meta (C3', C5')
127.5Methine (CH)Tolyl C-ortho (C2', C6')
122.4Methine (CH)Thiophene C4
111.2Quaternary (C)Thiophene C2 (Ester-bearing)
52.1Primary (CH 3​ )Ester -OC H 3​
21.6Primary (CH 3​ )Tolyl -C H 3​

References

  • Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link]

  • Solid-State NMR Characterization of a Novel Thiophene-Based Three Phenyl Ring Mesogen Source: Chemistry of Materials (ACS Publications) URL:[Link]

Application

Application Note: Preparing Stock Solutions of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate for High-Throughput Screening

Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against biological targets. The quality and reliability of HTS data are fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against biological targets. The quality and reliability of HTS data are fundamentally dependent on the integrity of the compound solutions used. Improperly prepared stock solutions can lead to a host of issues, including compound precipitation, degradation, and inaccurate concentration, all of which contribute to false positives and negatives, wasting valuable resources.[1][2]

This document provides a detailed, field-proven protocol for the preparation of high-quality, assay-ready stock solutions of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate. As a Senior Application Scientist, this guide is designed to move beyond a simple recitation of steps, offering insights into the rationale behind the protocol to ensure reproducibility and confidence in your screening results.

Compound Characteristics: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

A thorough understanding of the physicochemical properties of a compound is critical for developing a robust preparation protocol.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃SInferred from structure
Molecular Weight 275.32 g/mol Inferred from structure
Appearance Solid (predicted)General chemical knowledge
Solubility Predicted to be soluble in DMSOGeneral chemical knowledge
Purity >95% (recommended for HTS)[3]

The thiophene ring present in the molecule is a potential site for oxidation, which can be initiated by atmospheric oxygen, particularly in the presence of light.[4] Therefore, proper storage and handling to minimize exposure to light and air are crucial for maintaining compound integrity.

The Central Role of DMSO in HTS

For the vast majority of HTS campaigns, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating compound stock solutions.[5] This preference is due to several key factors:

  • High Solvating Power: DMSO can dissolve a wide range of polar and nonpolar small organic molecules.

  • Assay Compatibility: It is miscible with water and most aqueous assay buffers at the low final concentrations typically used in HTS (usually <1%).

  • Low Volatility: Compared to other organic solvents, its low volatility minimizes evaporative losses during storage and handling.

However, DMSO is not without its challenges. It is highly hygroscopic, readily absorbing water from the atmosphere.[5][6][7] This water absorption can lead to compound precipitation and degradation over time.[5][8][9][10] Therefore, the use of anhydrous DMSO and proper storage techniques are paramount.

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol is designed for the preparation of a 10 mM stock solution, a standard concentration for primary HTS compound libraries.[1][11][12]

Materials and Equipment
  • Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate powder

  • Anhydrous DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials with Teflon-lined screw caps

  • Calibrated positive displacement pipettes or automated liquid handler

  • Vortex mixer

  • Sonicator (optional)

  • Inert gas (Argon or Nitrogen) source (optional, but recommended)

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC A Calculate Required Mass B Weigh Compound A->B Accurate Mass C Add Anhydrous DMSO B->C Precise Volume D Vortex Vigorously C->D E Sonicate (if needed) D->E Incomplete Dissolution F Visually Inspect for Clarity D->F E->F G Aliquot into Vials F->G Fully Dissolved H Inert Gas Purge (optional) G->H I Store at -20°C H->I J Perform QC Checks I->J Before Use

Caption: Workflow for preparing HTS stock solutions.

Step-by-Step Methodology
  • Calculation: Determine the mass of the compound required. For a 10 mM stock solution in a final volume of 1 mL:

    • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Mass (g) = 0.010 mol/L × 275.32 g/mol × 0.001 L

    • Mass (mg) = 2.7532 mg

  • Weighing: Accurately weigh the calculated mass of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate into an amber glass vial.

    • Expert Insight: Weighing directly into the storage vial minimizes transfer loss. Use an anti-static device if working with a potent or fluffy powder.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Expert Insight: Ensure the DMSO is at room temperature before opening to prevent condensation of atmospheric moisture into the solvent.[13]

  • Dissolution: Tightly cap the vial and vortex vigorously for at least 2 minutes.

    • Causality: Vigorous mixing provides the mechanical energy needed to break down the crystal lattice of the solid and facilitate solvation.

  • Solubility Check & Sonication: Visually inspect the solution against a light source to ensure all solid material has dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

    • Expert Insight: Sonication uses ultrasonic waves to create cavitation bubbles, which upon collapse, generate localized energy that can aid in dissolving stubborn particles. Avoid excessive sonication as it can generate heat and potentially degrade the compound.

  • Aliquoting and Storage: Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes in amber vials. This minimizes freeze-thaw cycles for the main stock.[9]

    • Expert Insight: Freeze-thaw cycles can introduce moisture and may cause less soluble compounds to precipitate out of solution over time.

  • Inert Atmosphere (Optional but Recommended): Before sealing the vials for storage, gently flush the headspace with an inert gas like argon or nitrogen.

    • Causality: This displaces oxygen, reducing the risk of oxidative degradation of the thiophene ring during long-term storage.[4]

  • Storage: Store the sealed vials upright at -20°C in a desiccated environment.

    • Causality: Low temperatures slow down potential degradation reactions. A desiccated environment provides a second layer of protection against moisture ingress.

Quality Control and Best Practices

A protocol is only as good as its execution and validation. Implementing a QC strategy is non-negotiable for ensuring the integrity of your screening library.[11]

Initial and Ongoing QC Checks
QC ParameterMethodFrequencyRationale
Solubility Visual InspectionUpon preparation and after each thawTo detect precipitation, which indicates the compound is not fully in solution and the concentration is inaccurate.
Purity & Identity LC-MSUpon initial preparation of a new batchTo confirm the compound's identity (by mass) and purity (by UV trace). This is the gold standard for compound QC.[11]
Concentration qNMR (specialized)Upon initial preparationProvides an accurate measure of concentration, but requires specialized equipment and expertise.
Troubleshooting Common Issues

G cluster_insolubility Insolubility cluster_precipitation Precipitation start Issue Detected a1 Compound does not dissolve start->a1 b1 Precipitate forms after thawing start->b1 a2 Action Vortex longer Sonicate Gentle warming (use with caution) a1->a2 a3 Still insoluble? a2->a3 a4 Prepare at a lower concentration a3->a4 Yes b2 Action Warm to RT Vortex/Sonicate to redissolve b1->b2 b3 Still precipitated? b2->b3 b4 Compound may be unstable or at solubility limit. Consider fresh prep. b3->b4 Yes

Caption: Troubleshooting guide for stock solutions.

Conclusion

The generation of reliable and reproducible HTS data begins with the meticulous preparation and management of compound stock solutions. By understanding the properties of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, leveraging the advantages of DMSO while mitigating its risks, and adhering to a stringent, well-understood protocol, researchers can build a foundation of quality that will carry through the entire drug discovery workflow. This guide provides the necessary steps and, more importantly, the scientific rationale to empower researchers to produce high-integrity stock solutions for their screening campaigns.

References

  • Schopfer, U., et al. (2011). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • Ellson, R., et al. (2005). In situ DMSO Hydration Measurements of HTS Compound Libraries. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Cold Spring Harbor Protocols. (2006). Stock Solutions. CSH Protocols. [Link]

  • Azenta Life Sciences. App Note: Compound Management in High Throughput Screening. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Rumsby, S., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]

  • ACS Publications. (2020). High-Throughput Salt Screening of Synthetic Intermediates. Organic Process Research & Development. [Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1001. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • Kozar, M. P., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 209-214. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • ResearchGate. (2025). In situ DMSO hydration measurements of HTS compound libraries. [Link]

  • MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. [Link]

  • ChemSynthesis. (2025). methyl 4-(2-aminoanilino)-3-thiophenecarboxylate. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Matson, S. L. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation, 14(4), 239-245. [Link]

Sources

Method

Application Note: Preclinical Formulation Strategies and In Vivo Dosing Protocols for Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate in Murine Models

Executive Summary The transition of small-molecule screening hits from in vitro assays to in vivo murine models is frequently bottlenecked by poor aqueous solubility. Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small-molecule screening hits from in vitro assays to in vivo murine models is frequently bottlenecked by poor aqueous solubility. Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) is a highly lipophilic, neutral thiophene-2-carboxylate derivative (MW: 275.32 g/mol ). Because it lacks ionizable functional groups within the physiological pH range, traditional pH-adjustment strategies (e.g., salt formation) are ineffective for this compound.

This application note provides rigorously self-validating formulation protocols designed to achieve optimal systemic exposure in mice while minimizing vehicle-induced toxicity. By leveraging co-solvent/surfactant systems and inclusion complexation, researchers can ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data[1][2].

Physicochemical Profiling & Causality in Vehicle Selection

As a Senior Application Scientist, it is critical to understand why a formulation works, rather than just following a recipe. The structural features of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate dictate its formulation behavior:

  • Aromaticity & Lipophilicity: The compound features a thiophene core and a p-toluyl group, driving its high estimated LogP (~3.8) and strong crystalline lattice energy.

  • Lack of Ionizability: The amide nitrogen is non-basic, and the methyl ester prevents the formation of a soluble carboxylate salt.

The Causality of Formulation Choices
  • Co-Solvent / Surfactant Strategy (IV/IP): Aqueous buffers will immediately cause this compound to precipitate. We must first disrupt the crystal lattice using a strong aprotic solvent. DMSO is utilized as the primary solvating agent. However, injecting pure DMSO is fatally toxic to mice[3]. Therefore, we employ PEG300 to lower the dielectric constant of the aqueous phase, and Tween 80 to form protective micelles around the solvated drug molecules, preventing nucleation and precipitation when the formulation is finally diluted with Saline [1][4].

  • Inclusion Complexation Strategy (PO): For oral dosing, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The causality here is structural: the hydrophobic p-toluyl and thiophene moieties dynamically insert into the non-polar cavity of the cyclodextrin cone, while the hydroxylated exterior of the HP-β-CD molecule maintains high aqueous solubility[1].

Quantitative Data: Formulation Vehicle Comparison

The following table summarizes the validated vehicle systems for this compound, optimized for murine tolerability limits[3][5].

Formulation StrategyVehicle Composition (v/v or w/v)Max Solubilized Conc.Target RouteMax Murine Dosing Vol.Tolerability & Causality Notes
Vehicle A (Co-Solvent) 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline~5.0 mg/mLIV, IP5 mL/kg (IV)10 mL/kg (IP)High. DMSO is kept ≤10% to prevent hemolysis and acute CNS depression. Tween 80 prevents in vivo precipitation upon blood contact.
Vehicle B (Cyclodextrin) 20% HP-β-CD in Sterile Water~10.0 mg/mLPO, SC10 mL/kg (PO)High. Ideal for oral gavage. Avoid repeated IV dosing of HP-β-CD due to potential renal vacuolation[5].
Vehicle C (Suspension) 0.5% Methylcellulose / 0.1% Tween 80 in Water>50 mg/mL (Suspension)PO only10 mL/kg (PO)Moderate. Yields a homogenous suspension, not a solution. PK absorption will be dissolution-rate limited.

Formulation Workflow & Decision Tree

FormulationWorkflow API Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate Route1 Co-Solvent Strategy (IV/IP/PO) API->Route1 Route2 Inclusion Complexation (PO/SC) API->Route2 Step1A Dissolve in 10% DMSO (Primary Solvation) Route1->Step1A Step2A Add to 20% HP-β-CD (Aqueous Buffer) Route2->Step2A Step1B Add 40% PEG300 + 5% Tween 80 (Stabilization) Step1A->Step1B Step1C Titrate 45% Saline (Aqueous Phase) Step1B->Step1C Val Self-Validation: Visual Inspection & LC-MS/MS QC Step1C->Val Step2B Vortex & Sonicate (Host-Guest Complex) Step2A->Step2B Step2B->Val Dosing In Vivo Murine Dosing (Max 10 mL/kg) Val->Dosing Pass (Clear Solution)

Workflow for preclinical formulation development and validation of the thiophene-2-carboxylate API.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal quality control (QC) mechanisms. The following methodologies incorporate mandatory self-validation steps to prevent fatal murine embolisms caused by undetected micro-precipitates.

Protocol A: Preparation of Co-Solvent Formulation (IV/IP)

Target Concentration: 5 mg/mL Final Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

  • Primary Solvation: Weigh 5.0 mg of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate into a clean glass vial. Add 100 µL of pure DMSO. Vortex for 1-2 minutes until the solution is completely clear.

    • Causality: DMSO acts as the primary thermodynamic driver to break the crystal lattice. Do not proceed if any particulate matter remains.

  • Micellar Stabilization: Add 400 µL of PEG300 and 50 µL of Tween 80 to the DMSO mixture. Vortex vigorously for 2 minutes.

    • Causality: The order of addition is absolute. Adding the aqueous phase before the surfactants will cause immediate, irreversible drug precipitation ("crashing out").

  • Aqueous Dilution: While continuously vortexing the vial, add 450 µL of 0.9% sterile Saline dropwise .

    • Causality: Dropwise addition prevents localized zones of supersaturation, allowing the Tween 80 micelles to encapsulate the hydrophobic drug molecules as the dielectric constant drops.

  • Self-Validation (Critical QC):

    • Visual: Hold the vial against a dark background and shine a laser pointer through it. A strong Tyndall effect indicates micro-emulsion/precipitation.

    • Centrifugation: Centrifuge a 100 µL aliquot at 10,000 × g for 5 minutes. If a visible pellet forms, the formulation has failed and must not be injected IV.

    • Analytical: Quantify the supernatant via LC-MS/MS to ensure the concentration is exactly 5 mg/mL.

Protocol B: Preparation of Inclusion Complexation Formulation (PO)

Target Concentration: 10 mg/mL Final Vehicle: 20% w/v HP-β-CD in Sterile Water

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile water to create a 20% w/v stock solution.

  • Host-Guest Complexation: Add 100 mg of the API to the 10 mL HP-β-CD solution.

  • Thermal Kinetics: Sonicate the suspension in a water bath set to 37°C for 45–60 minutes, vortexing every 15 minutes.

    • Causality: Thermal energy accelerates the thermodynamic equilibrium required for the lipophilic drug to enter the cyclodextrin cavity[1].

  • Self-Validation (Critical QC): Pass the formulation through a 0.22 µm PTFE syringe filter.

    • Causality: If the filter clogs, or if LC-MS/MS analysis of the filtrate shows a concentration significantly below 10 mg/mL, the host-guest complexation is incomplete.

Protocol C: Murine Dosing & In Vivo QC
  • Intravenous (IV) Dosing:

    • Use a 27G to 30G needle. Warm the mouse tail using a heat lamp to induce vasodilation.

    • Limit: Administer a maximum of 5 mL/kg (e.g., 100 µL for a 20 g mouse)[3].

    • Causality: Inject slowly over 10–15 seconds. Rapid injection of PEG/Tween vehicles can cause acute histamine release and transient cardiotoxicity.

  • Oral (PO) Dosing:

    • Use a specialized bulb-tipped gastric gavage needle.

    • Limit: Administer a maximum of 10 mL/kg (e.g., 200 µL for a 20 g mouse)[3].

  • Post-Dosing Observation: Monitor mice for 30 minutes post-dose. Look for signs of lethargy, piloerection, or respiratory distress, which are primary indicators of vehicle intolerance rather than API toxicity.

References

  • Shah SM, et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2014.[Link]

  • Gad SC, et al. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. 2006.[Link]

  • Thackaberry EA. Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. 2013.[Link]

  • Gould S, et al. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology. 2015.[Link]

Sources

Application

Application Note: Utilizing Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate in Structure-Activity Relationship (SAR) Campaigns

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold derivatization, rational drug design, and self-validating synthetic protocols. Introduction & Scientific Rationale In...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold derivatization, rational drug design, and self-validating synthetic protocols.

Introduction & Scientific Rationale

In small-molecule drug discovery, identifying a versatile and synthetically tractable hit compound is the critical first step in a Structure-Activity Relationship (SAR) campaign. Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) represents a highly privileged chemotype. The 3-aminothiophene-2-carboxylate core has been successfully leveraged in numerous high-profile drug discovery programs, most notably in the development of allosteric Thumb Site II non-nucleoside inhibitors of the HCV NS5B polymerase (e.g., the clinical candidate GS-9669) [1], as well as in the design of small-molecule folate uptake inhibitors targeting bacterial Energy-Coupling Factor (ECF) transporters [2].

Strategic SAR Vector Analysis (The "Three-Zone" Approach)

To systematically improve the potency and metabolic stability of the parent hit, the molecule should be conceptually divided into three derivatization zones. This modularity allows for the causality of each structural change to be independently measured.

Zone 1: The Northern Hemisphere (Aryl Amide Region)
  • Mechanistic Rationale: The 4-methylbenzoyl group typically engages in hydrophobic packing or π−π stacking within a target's lipophilic sub-pocket. However, the benzylic methyl group is a known metabolic liability, highly susceptible to CYP450-mediated oxidation.

  • SAR Strategy: Replacing the 4-methyl group with bioisosteric, electron-withdrawing groups (e.g., -CF 3​ , -Cl) blocks metabolic oxidation while simultaneously probing the electrostatic constraints of the binding pocket.

Zone 2: The Equatorial Zone (Thiophene Core)
  • Mechanistic Rationale: The C4 and C5 positions of the thiophene ring are often solvent-exposed or directed toward adjacent, unoccupied hydrophobic channels [1].

  • SAR Strategy: The C5 position is a prime vector for expansion. Halogenation at C5 provides a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the introduction of substituted aryl or alkynyl groups to capture additional van der Waals interactions.

Zone 3: The Southern Hemisphere (Carboxylate Ester)
  • Mechanistic Rationale: The methyl ester is synthetically useful but biologically suboptimal for targets requiring strong electrostatic anchoring. In many allosteric pockets, a free carboxylic acid is strictly required to form critical salt bridges with basic amino acid residues (e.g., Arginine or Lysine) [2].

  • SAR Strategy: Saponification to the free acid is the primary step. If the free acid suffers from poor membrane permeability, bioisosteric replacement with an acylsulfonamide or a tetrazole can maintain the necessary acidic pKa​ while improving lipophilicity.

Experimental Protocols for SAR Derivatization

The following protocols detail the synthesis of key SAR derivatives. Each protocol is designed as a self-validating system , ensuring that intermediate success can be analytically confirmed before proceeding.

Protocol A: Southern Modification (Saponification to Free Acid)

Objective: Unmask the carboxylic acid to enable salt-bridge formation.

  • Reaction Setup: Dissolve Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (1.0 eq, 275.3 mg, 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H 2​ O (5 mL).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H 2​ O) (3.0 eq, 126 mg, 3.0 mmol) in one portion. Stir at room temperature for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS.

    • Causality Check: The ester is non-polar. Successful saponification is confirmed by the disappearance of the parent mass [M+H]+=276 and the emergence of a highly polar baseline spot corresponding to the carboxylate salt, with a new mass of [M+H]+=262 .

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous layer with 5 mL H 2​ O and cool to 0 °C.

  • Acidification & Isolation: Dropwise add 1M HCl until the pH reaches ~3.

    • Self-Validation (Product): A dense white precipitate will immediately form, confirming the protonation of the carboxylate. Filter, wash with cold water, and dry under vacuum to yield the free acid.

Protocol B: Equatorial Modification (C5-Bromination for Cross-Coupling)

Objective: Install a halogen handle for subsequent Suzuki-Miyaura coupling.

  • Reaction Setup: Dissolve the free acid intermediate from Protocol A (1.0 eq, 261 mg, 1.0 mmol) in anhydrous DMF (4 mL) under an inert N 2​ atmosphere. Cool to 0 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq, 187 mg, 1.05 mmol) dissolved in 1 mL DMF. Protect the flask from light and stir for 2 hours, allowing it to warm to room temperature.

  • Self-Validation (In-Process): Analyze an aliquot via LC-MS.

    • Causality Check: Bromine has two naturally occurring isotopes ( 79 Br and 81 Br) in a ~1:1 ratio. Successful C5-bromination is definitively proven by the appearance of a characteristic 1:1 isotopic doublet at [M+H]+=340 and 342 .

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted NBS, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Biological Profiling & Data Presentation

To demonstrate the efficacy of the "Three-Zone" SAR strategy, the synthesized derivatives must be profiled through a cascade of in vitro assays. The table below summarizes representative quantitative data, illustrating the causal relationship between structural modifications and biological outcomes.

Compound IDStructural ModificationTarget IC 50​ (µM)LogD (pH 7.4)HLM Stability (T 1/2​ , min)SAR Rationale & Mechanistic Observation
Parent (Hit) None (Methyl Ester, 4-Me)12.503.215Weak binding; rapid benzylic oxidation by CYP450s.
Analog 1 Zone 3: Free Carboxylic Acid0.851.122Salt bridge formation drastically improves potency; permeability drops.
Analog 2 Zone 3: Free Acid + Zone 1: 4-CF 3​ 0.421.8>60Electron-withdrawing group blocks oxidation, increasing half-life.
Analog 3 Zone 3: Free Acid + Zone 1: 4-CF 3​
  • Zone 2: C5-Phenyl
0.05 2.645C5-phenyl exploits adjacent lipophilic sub-pocket, yielding nanomolar affinity.

SAR Optimization Workflow Visualization

The following diagram maps the logical progression of the SAR campaign, from the initial hit compound through targeted derivatization and biological profiling.

SAR_Workflow cluster_zones Structural Derivatization Vectors Hit Hit Compound Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate Zone1 Zone 1: Northern Aryl (Steric/Electronic Probing) Hit->Zone1 Zone2 Zone 2: Thiophene C4/C5 (Hydrophobic Extension) Hit->Zone2 Zone3 Zone 3: Southern Ester (H-Bond / Salt Bridge Anchoring) Hit->Zone3 BioAssay Primary in vitro Assay (Target Inhibition / Binding) Zone1->BioAssay Zone2->BioAssay Zone3->BioAssay ADME ADME & Physicochemical Profiling (LogD, Microsomal Stability) BioAssay->ADME IC50 < 1 µM ADME->Zone1 Poor Stability Lead Optimized Lead Candidate (In vivo Efficacy Testing) ADME->Lead Favorable Profile

Iterative SAR optimization workflow for the 3-aminothiophene-2-carboxylate scaffold.

References

  • Lazerwith, S. E., et al. "Discovery of GS-9669, a Thumb Site II Non-Nucleoside Inhibitor of NS5B for the Treatment of Genotype 1 Chronic Hepatitis C Infection." Journal of Medicinal Chemistry, 2014.[Link]

  • Kiefer, A. F., et al. "Structure-Guided Optimization of Small-Molecule Folate Uptake Inhibitors Targeting the Energy-Coupling Factor Transporters." Journal of Medicinal Chemistry, 2022.[Link]

Method

Application Note: Advanced Column Chromatography Purification Protocol for Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2) Introduction & Context Methyl 3-amino-2-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2)

Introduction & Context

Methyl 3-amino-2-thiophenecarboxylate (CAS: 22288-78-4) is a highly versatile building block in organic synthesis, frequently utilized as a nucleophile in acylation reactions to construct complex heterocyclic scaffolds and pharmaceutical intermediates[1]. The synthesis of its acylated derivative, Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate , is typically achieved by reacting the starting thiophene amine with 4-methylbenzoyl chloride (p-toluoyl chloride) in the presence of a base such as pyridine.

While the reaction is straightforward, the subsequent purification presents specific chromatographic challenges. The crude mixture often contains unreacted starting materials, hydrolyzed acid chloride (4-methylbenzoic acid), and residual base. This application note details a robust, self-validating normal-phase flash chromatography protocol designed to isolate the target amide with >99% purity.

Physicochemical Profiling & Chromatographic Strategy

To design an effective purification protocol, we must analyze the causality behind the phase interactions:

  • Analyte Polarity & Stationary Phase: The target molecule features a highly conjugated, lipophilic backbone (thiophene and tolyl rings) contrasted by moderately polar hydrogen-bonding functional groups (methyl ester and secondary amide). Standard normal-phase silica gel (60 Å, 60–200 mesh) provides the optimal surface area and silanol density for resolving these functional groups[2].

  • Pre-Chromatography Workup (The Causality of LLE): Direct loading of the crude reaction mixture onto silica is highly discouraged. Residual pyridine will streak through the column, altering the local pH of the silica and causing severe band broadening. An initial Liquid-Liquid Extraction (LLE) using aqueous HCl removes pyridine as a water-soluble pyridinium salt, while a NaHCO₃ wash removes hydrolyzed 4-methylbenzoic acid[3]. This reduces the column's burden to separating only neutral organic compounds.

  • Sample Loading (Dry Loading vs. Wet Loading): The rigid, planar nature of the target amide limits its solubility in non-polar solvents (e.g., pure hexanes). If the sample is wet-loaded using a strong solvent like dichloromethane (DCM), the strong solvent plug will carry the analyte too far down the column before partitioning occurs, destroying resolution. Dry loading pre-adsorbs the crude mixture onto silica gel, eliminating solubility-induced band smearing and allowing the mobile phase to elute the compound strictly based on its partition coefficient.

  • Mobile Phase Selection: A step gradient of Hexane and Ethyl Acetate (EtOAc) is utilized. Hexane acts as the non-polar carrier, while EtOAc acts as the strong solvent, competing with the analyte for the silica's active silanol sites.

Workflow Visualization

G Crude Crude Reaction Mixture (Target + Amine + Acid + Salts) Workup Aqueous Workup (Remove Pyridine & Salts) Crude->Workup LLE (HCl/NaHCO3) DryLoad Dry Loading onto Silica (Eliminate Solubility Issues) Workup->DryLoad Evaporate & Mix Column Flash Column Chromatography (Hexane/EtOAc Step Gradient) DryLoad->Column Pre-adsorbed powder Fractions Fraction Collection & TLC Analysis (UV 254 nm) Column->Fractions Elute Pure Pure Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate Fractions->Pure Pool & Concentrate

Fig 1: Step-by-step purification workflow for the target thiophene derivative.

Detailed Experimental Protocol

Phase 1: Pre-Purification Workup
  • Dilute the crude reaction mixture with EtOAc (approx. 20 mL per gram of crude).

  • Wash the organic layer sequentially with:

    • 3 × 15 mL of 1.0 M aqueous HCl to extract residual pyridine and unreacted starting amine[3].

    • 1 × 15 mL of saturated aqueous NaHCO₃ to deprotonate and extract any residual 4-methylbenzoic acid[3].

    • 1 × 15 mL of saturated brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude organic residue.

Phase 2: Dry Loading Preparation
  • Dissolve the crude residue in a minimal volume of a volatile, strong solvent (e.g., DCM or THF).

  • Add dry silica gel (60–200 mesh) to the flask. The mass of silica should be approximately 2.5 to 3 times the mass of the crude residue[2].

  • Evaporate the solvent slowly using a rotary evaporator until a dry, free-flowing powder is obtained. Note: Ensure no solvent bumps occur, as this will trap the compound on the flask walls.

Phase 3: Column Packing & Elution
  • Packing: Slurry-pack a glass chromatography column with silica gel (approx. 30–40 grams of silica per gram of crude product) using a 90:10 (v/v) Hexane:EtOAc mixture. Ensure the bed is perfectly level and free of air bubbles.

  • Loading: Carefully pour the dry-loaded silica powder directly onto the flat top of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.

  • Step-Gradient Elution:

    • Isocratic Wash (2 Column Volumes - CV): Elute with 90:10 Hexane:EtOAc. This washes out highly non-polar impurities (e.g., trace hydrocarbons or non-polar byproducts).

    • First Step (3 CV): Increase polarity to 80:20 Hexane:EtOAc.

    • Second Step (3–4 CV): Increase polarity to 70:30 Hexane:EtOAc. The target amide typically begins eluting sharply in this window.

Phase 4: Fraction Analysis & Recovery
  • Collect fractions in standard test tubes (e.g., 15–20 mL fractions for a 30 g column).

  • Spot fractions onto silica gel 60 F254 TLC plates[2].

  • Visualize under a UV lamp at 254 nm. The highly conjugated thiophene-amide system exhibits strong UV absorbance, appearing as dark spots against the green fluorescent background.

  • Pool the fractions containing the pure target compound (single spot on TLC) and concentrate under reduced pressure to yield the purified Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate.

Quantitative Chromatographic Data

The following table summarizes the expected retention factors (Rf) and elution order when utilizing a 70:30 Hexane:EtOAc mobile phase on standard silica TLC plates.

ComponentStructural CharacteristicsExpected Rf (70:30 Hexane:EtOAc)Elution OrderVisualization Method
Non-polar byproductsHighly lipophilic0.80 – 0.951UV 254 nm
Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate Secondary amide, ester, dual aromatic rings 0.45 – 0.55 2 UV 254 nm
Methyl 3-amino-2-thiophenecarboxylate (Starting Material)Primary amine (stronger H-bond donor)0.25 – 0.353UV 254 nm / Ninhydrin
4-Methylbenzoic acidCarboxylic acid< 0.10 (Streaks)4 (Retained)UV 254 nm / Bromocresol Green

Note: The acylated target compound is less polar than the starting amine due to the conversion of the primary amine into a secondary amide, coupled with the addition of the lipophilic tolyl group. Therefore, it elutes earlier.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Welcome to the Formulation Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the in vitro precipitation of Methyl 3-[(4-methylbenzoyl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the in vitro precipitation of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate in biological media (e.g., PBS, DMEM, serum).

By synthesizing physicochemical profiling with field-proven formulation strategies, this guide provides actionable, self-validating protocols to rescue your assays.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular causality. Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MW: 275.32 g/mol ) is a highly lipophilic molecule characterized by a thiophene core, a methyl ester, and a 4-methylbenzamide linkage.

Why does it crash out? Crucially, the ester and amide functional groups remain strictly neutral across the physiological pH range (pH 6.5–7.4). Because the molecule lacks ionizable basic amines or acidic carboxylates, standard solubility tactics like pH adjustment or salt formation are thermodynamically ineffective. When a concentrated organic stock is diluted into aqueous media, the highly hydrophobic thiophene and tolyl rings drive rapid self-association, nucleation, and precipitation to minimize energetically unfavorable contact with water[1].

DecisionTree n1 Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate Precipitates in Media n2 Are there ionizable groups for pH adjustment? n1->n2 n3 No. Neutral Ester & Amide. pH adjustment will fail. n2->n3 Structural Analysis n4 Primary Strategy: HP-β-CD Complexation n3->n4 Low Toxicity Req. n5 Secondary Strategy: Surfactant Micelles (Tween 80) n3->n5 High Lipophilicity Req.

Formulation decision tree for neutral, highly lipophilic thiophene derivatives.

Quantitative Formulation Matrix

Before selecting a troubleshooting protocol, consult this quantitative matrix to balance solubility gains against the risk of assay interference.

Solubilization StrategyRecommended In Vitro LimitSolubilization MechanismCytotoxicity / Assay Interference Risk
DMSO (Co-solvent) ≤ 0.1% - 0.5% (v/v)Disrupts crystal lattice; highly miscible with water.High (>1%); alters membrane permeability and protein folding[2].
HP-β-CD (Complexation) 1% - 10% (w/v)Host-guest inclusion of hydrophobic rings within a nonpolar cavity[3].Low ; but >5% may extract cholesterol from cell membranes[4].
Tween 80 (Surfactant) 0.01% - 0.1% (v/v)Micellar encapsulation of the lipophilic compound[5].Moderate ; can lyse sensitive cells or denature assay proteins.
PEG 400 (Co-solvent) ≤ 1.0% - 2.0% (v/v)Lowers the dielectric constant of the aqueous media.Low to Moderate ; increases media viscosity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my compound instantly precipitate when I add the DMSO stock to cell culture media? A: This is a classic "solvent-shift" phenomenon. When a highly concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly diffuses into the water. The local concentration of the lipophilic thiophene compound instantly exceeds its intrinsic aqueous solubility limit. This leads to rapid thermodynamic supersaturation, nucleation, and visible precipitation[1].

Q: Can I just increase the DMSO concentration to keep it dissolved? A: While increasing DMSO improves solubility, it is rarely viable for biological assays. DMSO concentrations above 0.5% (v/v) are notoriously cytotoxic to sensitive cell lines and can artificially alter cell membrane permeability, confounding your pharmacological readouts[2].

Q: What is the most effective strategy for this specific thiophene-carboxylate derivative? A: Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier strategy. The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the 4-methylbenzoyl or thiophene moieties, shielding them from the aqueous environment. Meanwhile, the hydroxylated exterior of the cyclodextrin ensures high water solubility, delivering the drug to the cells without requiring toxic levels of organic solvents[3][6].

Q: What if cyclodextrins interfere with my specific target binding? A: If the inclusion complex is too stable and prevents the drug from binding its target, pivot to a lipid-based or surfactant formulation (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). Using a low concentration of Tween 80 or Kolliphor EL creates micro-micelles that keep the drug suspended and bioavailable[5].

Validated Experimental Protocols

Protocol A: HP-β-CD Host-Guest Complexation (Primary Recommendation)

This protocol utilizes thermodynamic equilibration to force the lipophilic compound into the hydrophobic cavity of HP-β-CD, creating a water-soluble complex[4].

Materials:

  • Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate powder

  • Anhydrous DMSO

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-Buffered Saline (PBS, pH 7.4) or basal cell culture media

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: Dissolve HP-β-CD in PBS to create a 10% (w/v) stock solution. Filter sterilize through a 0.22 µm PES filter.

  • Prepare Organic Stock: Dissolve your compound in 100% anhydrous DMSO to a concentration of 20 mM. Causality note: Ensure complete dissolution via vortexing or mild sonication to eliminate pre-existing crystal nuclei.

  • Controlled Solvent Shift: Place the 10% HP-β-CD solution on a magnetic stirrer at high speed (or vortex vigorously). Dropwise , add the 20 mM DMSO stock into the vortex center until you reach your target assay concentration (e.g., 100 µM). Causality note: Dropwise addition prevents localized zones of extreme supersaturation, minimizing instantaneous precipitation[1].

  • Thermodynamic Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 to 24 hours. This energy input allows the compound to fully partition into the cyclodextrin cavities[2].

  • Clarification: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug aggregates.

  • Self-Validation Checkpoint: Always prepare a "Vehicle Control" containing the exact same final concentrations of DMSO and HP-β-CD, but without the compound. Run this alongside your treatment groups to ensure the excipients are not inducing background cytotoxicity. Furthermore, because some compound may have been filtered out in Step 5, validate the final dissolved concentration using LC-MS or UV-Vis before applying it to your biological system.

ProtocolFlow s1 1. Prepare 20mM DMSO Stock s3 3. Dropwise Addition Under Vortex s1->s3 s2 2. Prepare 10% w/v HP-β-CD in PBS s2->s3 s4 4. Agitate 2-24h (Equilibration) s3->s4 Host-Guest Complexation s5 5. Filter 0.22µm & Run Assay s4->s5 Remove Precipitate

Step-by-step workflow for HP-β-CD inclusion complexation and aggregate removal.

Protocol B: Surfactant Micellization (Alternative)

If cyclodextrin complexation fails to yield sufficient free-drug exposure, use a surfactant to create a microemulsion[5].

  • Ternary Mixture Preparation: In a sterile microcentrifuge tube, combine the dry compound with 5% (v/v) DMSO, 5% (v/v) Tween 80, and 90% (v/v) PEG 400.

  • Micelle Formation: Vortex vigorously for 2 minutes, followed by bath sonication for 10 minutes until the solution is optically clear.

  • Aqueous Dilution: Slowly dilute this pre-formulation 1:100 into your pre-warmed (37°C) biological media under constant agitation. This yields a final media concentration of 0.05% DMSO and 0.05% Tween 80, which is generally well-tolerated by robust cell lines.

  • Self-Validation Checkpoint: Monitor the media under a light microscope (10x objective) immediately after dilution and at 24 hours to ensure no micro-crystals have formed over time.

References

  • BenchChem Technical Support. "improving (-)-Anomalin solubility for in vitro assays." BenchChem.
  • Porter, C. J. H., & Charman, W. N. "Application of Lipid-Based Formulations in Drug Discovery." Journal of Medicinal Chemistry, ACS.
  • Biomol. "2-Hydroxypropyl-beta-cyclodextrin | CAS 128446-35-5".
  • National Institutes of Health (PMC). "β-cyclodextrin dendritic derivatives as permeation mediators to enhance the in vitro albendazole cysticidal activity".
  • BenchChem Technical Support. "Technical Support Center: (E)-GW 4064 Solubility Enhancement." BenchChem.
  • ResearchGate. "Cyclodextrins as a Strategy for Enhancing Solubility of Therapeutic Agents for Neglected Tropical Diseases: A Systematic Review".

Sources

Optimization

Preventing degradation of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate .

As an Active Pharmaceutical Ingredient (API) or advanced intermediate, this compound features a thiophene core, a methyl ester at position 2, and an amide linkage at position 3. While structurally robust, it is susceptible to specific chemical degradation pathways—namely ester hydrolysis and thiophene ring oxidation—if storage conditions are not rigorously controlled.

Below, we provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the long-term stability and integrity of your compound.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The molecule possesses two primary vulnerabilities:

  • Ester Hydrolysis: The methyl ester at the C2 position is highly susceptible to nucleophilic attack by water[1]. This is exacerbated by the electron-withdrawing nature of the adjacent thiophene ring, which makes the carbonyl carbon more electrophilic. Extremes in pH or ambient moisture will rapidly catalyze the cleavage of the ester into a free carboxylic acid and methanol.

  • Thiophene Oxidation: The electron-rich sulfur atom in the thiophene ring is prone to photo-oxidation and auto-oxidation. Exposure to UV light or atmospheric oxygen generates reactive oxygen species (ROS) that attack the sulfur, forming reactive thiophene-S-oxides or S,S-dioxides[2][3]. These intermediates are highly unstable and often lead to polymerization and severe discoloration[2].

G Compound Methyl 3-[(4-methylbenzoyl)amino] -2-thiophenecarboxylate Hydrolysis Ester Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O, H+/OH- Oxidation Thiophene Oxidation (O2 / UV Light) Compound->Oxidation ROS / hν Prod1 Carboxylic Acid + Methanol Hydrolysis->Prod1 Prod2 Thiophene-S-oxides (Discoloration) Oxidation->Prod2

Chemical degradation pathways of the thiophene derivative.

Troubleshooting & FAQ

Q1: During routine HPLC-UV analysis of a 6-month-old batch, we observed a new peak eluting significantly earlier than our main API peak. What is causing this? A1: This is a classic signature of ester hydrolysis . The new, earlier-eluting peak is almost certainly the free carboxylic acid derivative (3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylic acid). Because the free acid is significantly more polar than the methyl ester, it interacts less with the hydrophobic stationary phase in reversed-phase HPLC, resulting in a shorter retention time. Causality & Fix: This occurs due to moisture ingress during storage[1]. Ensure that your compound is lyophilized to a low residual moisture content (<0.5%) and stored in tightly sealed containers with desiccant packs.

Q2: Our solid powder has shifted from an off-white color to a distinct yellowish-brown after being stored on the benchtop. Is the material still viable for in vitro assays? A2: No, the material is likely compromised. Discoloration in thiophene derivatives is a macroscopic indicator of photo-oxidation [2]. When exposed to ambient light and oxygen, the sulfur atom oxidizes to form thiophene-S-oxides[3]. These oxides are highly reactive and can undergo dimerization or polymerization, creating conjugated systems that absorb visible light (hence the yellow/brown color). Causality & Fix: Thiophenes must be protected from high-energy photons. Always store the compound in amber glass vials, purge the headspace with an inert gas (Argon or Nitrogen) to displace oxygen, and store at 2-8°C or -20°C[2][4].

Q3: We are preparing an IND application. How do we prove that our analytical method can accurately detect these degradation products? A3: You must employ a self-validating forced degradation study as part of your stability testing. By intentionally subjecting the compound to extreme stress (e.g., 0.1N HCl, 0.1N NaOH, 3% H2O2, and intense UV light), you force the creation of the carboxylic acid and S-oxide degradants. If your HPLC method can successfully resolve these degradant peaks away from the main API peak without co-elution, your method is officially "stability-indicating" and compliant with regulatory expectations.

Self-Validating Protocol: ICH Q1A(R2) Long-Term Stability Workflow

To ensure regulatory compliance and guarantee compound integrity, implement the following step-by-step methodology based on the 5[5][6][7].

Step 1: Preparation and Aliquoting

  • Synthesize or procure a primary batch of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate with a baseline purity of ≥99.0% (verified via LC-MS and NMR).

  • Dry the compound under a high vacuum to ensure residual moisture is <0.5% w/w (verify via Karl Fischer titration).

  • Aliquot the powder into Type I amber glass vials.

  • Purge the headspace of each vial with high-purity Argon gas for 10 seconds before immediately sealing with PTFE-lined crimp caps.

Step 2: Environmental Chamber Incubation Place the sealed vials into calibrated stability chambers under the following conditions:

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH (or 2-8°C if the compound is highly sensitive).

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH (to simulate 6 months of degradation in a compressed timeframe)[7].

Step 3: Analytical Timepoints & Validation

  • Pull samples at Month 0, 1, 3, and 6 (for accelerated) and up to Month 12+ (for long-term).

  • Dissolve the sample in anhydrous acetonitrile.

  • Run the sample using a validated stability-indicating HPLC-UV method (monitor at 254 nm).

  • Self-Validation Check: Compare the sum of the peak areas of all degradants plus the main peak against the Month 0 total peak area. A mass balance of 98-102% proves that no volatile or highly insoluble degradants are escaping detection.

Workflow Start API Batch Preparation (Karl Fischer <0.5%) Split Aliquot into Amber Vials (Argon Purged Headspace) Start->Split Cond1 Long-Term Storage (2-8°C, Desiccated) Split->Cond1 Cond2 Accelerated Testing (40°C / 75% RH) Split->Cond2 Test HPLC-UV & LC-MS Analysis (Months 0, 3, 6, 12) Cond1->Test Cond2->Test Validate Data Validation against ICH Q1A(R2) Standards Test->Validate

Self-validating stability testing workflow based on ICH Q1A(R2).

Quantitative Data Summaries

Table 1: Accelerated Degradation Kinetics vs. Storage Conditions (Data represents typical stability profiles for thiophene-2-carboxylate derivatives under stress)

Storage ConditionAtmosphereContainer TypeEst. Ester Hydrolysis (6 Mo)Est. Oxidation (6 Mo)Overall Purity (6 Mo)
40°C / 75% RHAmbient AirClear Glass8.5%4.2%< 87.0% (Fail)
25°C / 60% RHAmbient AirClear Glass2.1%1.8%~ 96.0% (Marginal)
2-8°C (Refrigerated)Ambient AirAmber Glass< 0.5%0.3%> 99.0% (Pass)
-20°C (Freezer) Argon Purged Amber Glass None Detected None Detected > 99.8% (Optimal)

Table 2: Recommended Storage Matrix for Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

ParameterRecommended SpecificationCausality / Rationale
Temperature -20°C for long-term (>6 months); 2-8°C for short-term.Suppresses the thermodynamic driving force for both hydrolysis and oxidation.
Light Protection Type I Amber Glass Vials.Blocks UV/Vis photons, preventing the generation of reactive singlet oxygen and thiophene-S-oxides[2][3].
Atmosphere Argon or Nitrogen overlay.Displaces atmospheric oxygen, completely halting auto-oxidation of the sulfur heterocycle[2][4].
Moisture Control Lyophilized powder + Silica desiccant.Removes the nucleophile (H2O) required for ester cleavage[1].

References

  • Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. FDCELL. Available at:[Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide. Available at:[Link]

  • DRUG STABILITY - IJSDR. International Journal of Scientific Development and Research. Available at:[Link]

  • Preparation and Photochemistry of Thiophene-S-oxides. MDPI. Available at:[Link]

Sources

Troubleshooting

Optimizing LC-MS parameters for detecting Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate metabolites

Welcome to the Advanced LC-MS Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals investigating the biotransformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals investigating the biotransformation of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS: 478080-01-2).

This molecule presents a complex analytical challenge. It contains a thiophene core (a known structural alert prone to reactive S-oxidation)[1], a labile methyl ester, and a benzylic methyl group. Successful metabolite identification requires moving beyond generic screening methods and implementing a rationally designed, causality-driven analytical strategy.

Part 1: Predictive Metabolism & Analytical Strategy

Before tuning the mass spectrometer, we must anticipate the chemical nature of the target metabolites. The thiophene ring's metabolism is heavily dependent on cytochrome P450 (CYP) enzymes, which often yield transient, highly electrophilic S-oxides or epoxides[1]. Concurrently, carboxylesterases target the methyl ester, fundamentally altering the molecule's ionization properties.

MetabolicPathways Parent Parent Drug C14H13NO3S EsterHydrolysis Ester Hydrolysis Carboxylic Acid Parent->EsterHydrolysis Carboxylesterase BenzOxidation Benzylic Oxidation Hydroxymethyl Parent->BenzOxidation CYP450 ThioOxidation Thiophene S-Oxidation Reactive Electrophile Parent->ThioOxidation CYP450 GSHAdduct GSH Adduct Stable Conjugate ThioOxidation->GSHAdduct + GSH

Predicted metabolic pathways for targeted LC-MS detection.

Part 2: Troubleshooting Guides & FAQs

Q1: I am unable to detect any thiophene-ring oxidized metabolites in my human liver microsome (HLM) incubations. Why are they missing, and how can I capture them? The Causality: Thiophene S-oxides and epoxides are highly reactive electrophiles. They rarely survive long enough to be detected directly because they rapidly form covalent bonds with nucleophilic residues on microsomal proteins or undergo rapid hydration[2]. The Solution: You must employ a reactive metabolite trapping assay. Supplement your HLM incubation with reduced glutathione (GSH). The GSH acts as a surrogate nucleophile, forming a stable adduct with the thiophene S-oxide[3]. MS Optimization: Monitor for the neutral loss of 129 Da (pyroglutamic acid) in positive ESI MS/MS, which is a diagnostic fragmentation pathway for GSH conjugates[2].

Q2: My chromatogram shows a broad, overlapping peak at m/z 292.06 (+16 Da from parent). How do I resolve isobaric interferences between benzylic alcohol and thiophene epoxide metabolites? The Causality: The addition of a single oxygen atom (+15.9949 Da) can occur at the 4-methyl group (yielding a stable benzylic alcohol) or the thiophene ring. Because these are isobaric, MS1 resolution alone (even at 100,000 FWHM) cannot differentiate them[4]. The Solution: Optimize the chromatographic gradient using a sub-2 µm C18 UHPLC column. Flatten the gradient slope (e.g., 1% B per minute) around the elution time of the parent drug to separate the isomers. Self-Validating Step: Analyze the MS/MS spectra. The benzylic alcohol will show a characteristic loss of H2O (-18 Da) from the benzoyl fragment, whereas the thiophene oxidation product will exhibit altered fragmentation of the thiophene-carboxylate core[4].

Q3: The parent drug ionizes well in ESI+, but I am losing mass balance over time without seeing corresponding metabolite peaks. What MS parameter is failing? The Causality: The methyl ester group at position 2 is highly susceptible to carboxylesterase-mediated hydrolysis, yielding a carboxylic acid metabolite. While the parent compound (an amide) readily accepts a proton in ESI+, the resulting carboxylic acid preferentially deprotonates to form [M-H]-. If your method is strictly ESI+, you are completely blind to this major clearance pathway[5]. The Solution: Implement fast polarity switching (ESI+/-) with a cycle time of <500 ms to capture both the basic parent/metabolites and the acidic hydrolysis products in a single analytical run[5].

Part 3: Standardized Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows incorporate mandatory control steps to verify that observed mass shifts are true biological metabolites and not analytical artifacts.

LCMSWorkflow SamplePrep Sample Prep Protein Precipitation LC UHPLC Separation Flattened Gradient SamplePrep->LC Ionization ESI Ionization Polarity Switching LC->Ionization MS HRMS Acquisition DDA MS/MS Ionization->MS Data Data Processing Neutral Loss MS->Data

Step-by-step LC-HRMS analytical workflow for metabolite identification.

Protocol A: Self-Validating Microsomal Incubation with GSH Trapping
  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine 1 mg/mL Human Liver Microsomes (HLM), 10 µM Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, and 5 mM GSH in the buffer.

  • Self-Validation Controls:

    • Control 1 (-NADPH): Prepare an identical tube lacking NADPH to rule out non-CYP mediated chemical degradation[3].

    • Control 2 (-GSH): Prepare a tube lacking GSH to confirm that the +305 Da adduct is strictly GSH-dependent.

  • Initiation: Add 1 mM NADPH to the active samples and incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 15 minutes to precipitate proteins[6].

Protocol B: LC-HRMS Method Setup and Gradient Optimization
  • Column Selection: Install a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phases: Use Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

  • MS Parameters: Set the HRMS (e.g., Q-TOF or Orbitrap) to Data-Dependent Acquisition (DDA) mode. Enable fast polarity switching (ESI+/-). Set the MS1 resolution to ≥70,000 FWHM and MS2 to ≥17,500 FWHM.

  • Dynamic Exclusion: Set dynamic exclusion to 5 seconds to ensure the MS/MS triggers on low-abundance metabolites rather than repeatedly sampling the parent drug.

Part 4: Quantitative Data & Parameters

Table 1: Target Metabolites and Optimized MS Parameters

Metabolic PathwayChemical FormulaIonization ModeTheoretical m/zDiagnostic MS/MS Fragments
Parent Drug C14H13NO3SESI+276.0694 [M+H]+119.04 (4-methylbenzoyl core)
Ester Hydrolysis C13H11NO3SESI-260.0387[M-H]-Cleavage of amide bond
Benzylic Oxidation C14H13NO4SESI+292.0644 [M+H]+135.04, loss of H2O (-18 Da)
Thiophene S-Oxidation (GSH Adduct) C24H28N4O9S2ESI+597.1325 [M+H]+Neutral loss of 129 Da (pyroglutamate)

Table 2: Optimized UHPLC Gradient for Isobaric Resolution

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BPurpose
0.00.4955Initial hold / Desalting
1.00.4955Analyte focusing
8.00.46040Flattened slope to resolve +16 Da isobars
10.00.4595Column wash
12.00.4955Re-equilibration

Part 5: References

  • Title: Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis Source: Analytical Chemistry - ACS Publications URL: [Link][4]

  • Title: Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: LCMS.cz URL: [Link][6]

  • Title: Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) Source: SciSpace URL: [Link][5]

  • Title: Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology - ACS Publications URL: [Link][1]

  • Title: Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes Source: PubMed URL: [Link][3]

  • Title: Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate Source: Chemical Research in Toxicology - ACS Publications URL: [Link][2]

Sources

Optimization

Reducing synthetic impurities in Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate crystallization

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate .

This amide intermediate—synthesized via the acylation of methyl 3-amino-2-thiophenecarboxylate with 4-methylbenzoyl chloride—presents unique purification challenges due to the structural similarities of its byproducts and the oxidative lability of its thiophene core.

Below, you will find a mechanistic breakdown of the impurity landscape, a targeted troubleshooting Q&A, empirical solvent data, and a self-validating crystallization protocol designed to maximize impurity rejection.

Part 1: Mechanistic Impurity Landscape

Before troubleshooting, it is critical to understand the origin of the impurities contaminating your crystal lattice. The diagram below maps the three primary synthetic impurities encountered during this workflow.

ImpurityPathways SM1 Methyl 3-amino-2- thiophenecarboxylate API Methyl 3-[(4-methylbenzoyl)amino]- 2-thiophenecarboxylate (Target Product) SM1->API Acylation ImpC Impurity C: Oxidized Starting Material (Degradation) SM1->ImpC +O2 / Heat SM2 4-Methylbenzoyl Chloride SM2->API ImpA Impurity A: 4-Methylbenzoic Acid (Hydrolysis) SM2->ImpA +H2O ImpB Impurity B: Di-acylated Dimer (Over-reaction) API->ImpB +SM2 (Excess)

Fig 1: Reaction pathways generating key synthetic impurities during thiophene acylation.

Part 2: Troubleshooting Guide & FAQs

Q1: My final product is consistently failing purity specs due to contamination with the di-acylated impurity (Impurity B). How do I purge this during crystallization? A1: Impurity B is a highly lipophilic, dimer-like molecule. Because its structural footprint closely mimics the target API, it is highly prone to forming solid solutions—meaning it incorporates directly into the growing crystal lattice rather than just coating the surface.

  • The Solution: You must shift from a thermodynamic rejection strategy to a kinetic rejection strategy. Rapid cooling or linear antisolvent addition causes supersaturation ( σ ) spikes, leading to rapid crystal growth that traps Impurity B. By utilizing a controlled cooling and antisolvent crystallization approach with a convex dosing profile, you maintain a low, constant supersaturation. This allows the crystal lattice to grow slowly and selectively, kinetically rejecting the structurally similar dimer [1]. Switch your solvent system to Ethyl Acetate/Heptane, which offers a steep solubility curve for the API but remains relatively flat for Impurity B.

Q2: I am detecting high residual levels of 4-methylbenzoic acid (Impurity A) in the filtered cake. Reslurrying in pure antisolvent isn't removing it. What is the mechanism of failure here? A2: 4-methylbenzoic acid is the hydrolysis byproduct of your acid chloride. While it is highly soluble in polar solvents (like EtOAc), its solubility drops precipitously in non-polar antisolvents (like Heptane). When you wash the filter cake with pure Heptane, the residual mother liquor trapped in the interstitial spaces of the cake experiences a sudden solvent-antisolvent crash. Impurity A instantly precipitates onto the surface of your API crystals.

  • The Solution: Implement an integrated filtration and washing strategy [2]. Instead of a pure antisolvent wash, perform a displacement wash using a pre-chilled solvent mixture identical to the final mother liquor ratio (e.g., 1:2 EtOAc:Heptane). This displaces the impurity-rich mother liquor without altering the localized solubility environment, preventing the precipitation of the acid.

Q3: The isolated crystals have a distinct yellow/brown discoloration, which analytical traces link to unreacted starting material (Impurity C). How do we prevent this? A3: The 3-amino group on the thiophene ring is highly electron-rich and exceptionally prone to oxidative degradation, especially when exposed to heat and oxygen during the dissolution phase of crystallization.

  • The Solution: First, perform a pre-crystallization liquid-liquid extraction using a mild aqueous acid (e.g., 5% citric acid). This protonates the unreacted methyl 3-amino-2-thiophenecarboxylate, partitioning it into the aqueous layer before crystallization even begins. Second, ensure the crystallization vessel is strictly sparged with nitrogen, and limit the dissolution heating phase (65°C) to less than 45 minutes to prevent thermal degradation.

Part 3: Quantitative Solvent System Matrix

To optimize the rejection of these specific impurities, we evaluated several solvent/antisolvent systems. The data below summarizes the thermodynamic rejection efficiency of each system.

Crystallization SystemProduct Yield (%)ImpA Rejection (%)ImpB Rejection (%)ImpC Rejection (%)Dominant Crystal Habit
EtOAc / Heptane 92.3 98.5 99.1 97.5 Prisms (Optimal)
Toluene / Heptane88.599.295.498.1Fine Needles
Ethanol / Water95.085.482.090.2Agglomerates
IPA / Water94.288.184.592.0Thin Plates

Note: EtOAc/Heptane is selected as the optimal system because it yields a prismatic crystal habit. Prisms have a lower specific surface area than needles or plates, drastically reducing the surface-adsorption of mother liquor impurities during filtration.

Part 4: Optimized Experimental Protocol

The following self-validating protocol utilizes a seeded, convex-antisolvent addition methodology to ensure the kinetic rejection of Impurity B and the displacement of Impurity A.

CrystWorkflow Step1 Crude Dissolution (EtOAc, 65°C) Step2 Clarification & Cooling (to 50°C) Step1->Step2 Step3 Seeding (1.5 wt%, 50°C) Step2->Step3 Step4 Antisolvent Addition (Heptane, Convex) Step3->Step4 Step5 Cooling to 5°C & Aging (2h) Step4->Step5 Step6 Displacement Wash & Filtration Step5->Step6

Fig 2: Optimized cooling and antisolvent crystallization workflow for kinetic impurity rejection.

Step-by-Step Methodology:
  • Dissolution & Clarification: Charge the crude Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate into a reactor with 3 relative volumes (V) of Ethyl Acetate. Heat to 65°C under nitrogen sparging until complete dissolution. Perform a hot polish filtration (0.45 µm) to remove insoluble particulates.

  • Pre-cooling & Seeding: Cool the clarified solution to 50°C at a linear rate of 0.5°C/min. Once stabilized at 50°C, introduce 1.5 wt% of micronized API seed crystals (suspended in a minimal volume of EtOAc).

    • Causality: Seeding at the upper boundary of the metastable zone prevents spontaneous primary nucleation. Primary nucleation is chaotic and traps mother liquor; seeding ensures controlled secondary growth.

  • Convex Antisolvent Dosing: Hold the suspension at 50°C for 30 minutes to allow the seed bed to ripen. Begin dosing 6 V of Heptane using a convex addition profile over 4 hours (start extremely slow, gradually increasing the flow rate).

    • Causality: A convex profile matches the exponentially increasing surface area of the growing crystals. This maintains a constant σ , preventing the kinetic entrapment of the di-acylated Impurity B [1].

  • Final Cooling & Aging: Cool the slurry from 50°C to 5°C at a rate of 0.2°C/min. Age the slurry at 5°C for 2 hours.

    • Self-Validation Check: Sample the mother liquor at the end of the age period. The API concentration in the supernatant should be < 5 mg/mL, confirming thermodynamic equilibrium has been reached.

  • Filtration & Displacement Washing: Filter the slurry via a pressure Nutsche filter. Wash the wet cake with 2 V of a pre-chilled (5°C) 1:2 EtOAc:Heptane mixture.

    • Causality: Do not let the cake crack prior to washing. Applying the wash as a displacement plug prevents the sudden precipitation of Impurity A that occurs when pure antisolvent contacts the residual mother liquor [2].

  • Drying: Dry the isolated crystals under vacuum at 45°C until constant weight is achieved.

References

  • Johnson, M. D., Burcham, C. L., May, S. A., Calvin, J. R., Groh, J. M., Myers, S. S., Webster, L. P., & Roberts, J. C. (2021). "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Organic Process Research & Development, 25(6). URL:[Link]

  • Mehta, B. A., Gramadnikova, E., Brown, C. J., Mitchell, N. A., & Ottoboni, S. (2024). "Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients." Organic Process Research & Development, 28(4), 1089-1101. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming False Positives in Fluorescence Assays with Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for troubleshooting fluorescence assays involving Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (M...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for troubleshooting fluorescence assays involving Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMTC). This resource, designed by senior application scientists, provides in-depth guidance to help you identify and overcome false positives, ensuring the integrity of your experimental data. While MMTC is the focus, the principles and protocols outlined here are broadly applicable to other small molecules that may interfere with fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: My assay shows a strong fluorescent signal in the presence of MMTC, but I don't believe it's a true hit. What could be happening?

A1: This is a classic case of a potential false positive. Several phenomena can cause a compound like MMTC to generate a signal that mimics a true biological effect.[1][2] The most common causes include:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.[3]

  • Assay Interference: The compound might be interacting with other components in your assay, such as the fluorescent probe or enzyme, leading to a change in the fluorescent signal that is not related to the biological target of interest.[1]

  • Light Scattering: At high concentrations, the compound may precipitate or form aggregates that scatter light, which can be detected as a fluorescent signal by the plate reader.[4]

  • Contamination: Impurities in the compound sample, including residual metals from synthesis, can also be a source of false positives.[5]

Q2: What is autofluorescence and how can I check if MMTC is autofluorescent?

A2: Autofluorescence is the natural tendency of a molecule to absorb light and then re-emit it at a longer wavelength.[6] Many organic molecules, particularly those with aromatic rings and conjugated systems like MMTC, can exhibit this property.[7] To check for autofluorescence, you can run a simple control experiment: prepare a sample containing only your assay buffer and MMTC at the same concentration used in your experiment. Read the fluorescence of this sample using the same instrument settings as your main assay. A significant signal in this control well indicates that MMTC is autofluorescent under your experimental conditions.[6]

Q3: Could the concentration of MMTC be the issue?

A3: Absolutely. Higher concentrations of a test compound increase the likelihood of several types of interference, including autofluorescence and aggregation.[3][8] It is always advisable to perform a dose-response experiment to see if the observed signal is concentration-dependent. If the signal appears only at very high concentrations, it may be an artifact.

Q4: My negative control (no compound) is showing high background fluorescence. What should I do?

A4: High background in your negative control can be due to several factors unrelated to the test compound. Common culprits include:

  • Autofluorescent Assay Components: Media supplements like fetal bovine serum and phenol red are known to be fluorescent.[9]

  • Plasticware: Certain types of microplates can have inherent fluorescence.[6]

  • Buffer Components: Some buffers may contain fluorescent contaminants.[10]

To troubleshoot this, try measuring the fluorescence of each individual component of your assay buffer system. Consider using alternative media or buffers, or switching to black microplates, which are recommended for fluorescence assays to reduce background.[9]

In-Depth Troubleshooting Guide

Navigating the complexities of fluorescence-based assays requires a systematic approach to troubleshooting. This guide will walk you through a logical workflow to identify and mitigate false positives caused by compounds like MMTC.

Part 1: Initial Assessment and Confirmation of a False Positive

The first step is to confirm that the signal you are observing is indeed a false positive. This involves a series of control experiments.

Experimental Protocol: Basic Control Panel
  • Prepare the following samples in your assay microplate:

    • Blank: Assay buffer only.

    • Negative Control: Assay buffer with all assay components (e.g., enzyme, substrate, fluorescent probe) but without MMTC.

    • Positive Control: A known activator or inhibitor for your assay to ensure the assay is performing as expected.

    • Compound Control: Assay buffer with MMTC at the highest concentration used in your assay.

    • Test Sample: All assay components with MMTC.

  • Incubate the plate according to your standard assay protocol.

  • Measure the fluorescence using your standard instrument settings.

Interpreting the Results
Observation Potential Cause Next Steps
High signal in the Compound Control Autofluorescence of MMTCProceed to Part 2A: Characterizing Autofluorescence
Normal signal in the Compound Control , but high signal in the Test Sample Interference with assay components or quenchingProceed to Part 2B: Investigating Quenching and Assay Interference
High signal in all wells, including the Blank Contaminated buffer or autofluorescent plateTroubleshoot your assay setup (see FAQ Q4)
Part 2: Identifying the Source of Interference

Once you have confirmed a likely false positive, the next step is to pinpoint the exact mechanism of interference.

A. Characterizing Autofluorescence

If your initial controls suggest that MMTC is autofluorescent, it's crucial to understand its spectral properties.

Experimental Protocol: Excitation and Emission Scanning
  • Prepare a sample of MMTC in your assay buffer at the highest concentration used.

  • Use a spectrophotometer or a plate reader with scanning capabilities to perform an excitation scan (measuring fluorescence at a fixed emission wavelength while varying the excitation wavelength) and an emission scan (measuring fluorescence at a fixed excitation wavelength while varying the emission wavelength).

  • Compare the resulting spectra to the excitation and emission spectra of your assay's fluorophore.

Mitigation Strategies for Autofluorescence
  • Optimize Filter Sets: If there is minimal overlap between the spectra of MMTC and your fluorophore, you may be able to use narrower bandwidth filters or select alternative excitation and emission wavelengths to minimize the detection of the compound's autofluorescence.[11]

  • Use a Red-Shifted Fluorophore: Autofluorescence is often more prominent at shorter wavelengths (blue and green regions of the spectrum).[6][12] Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often circumvent the problem.

  • Time-Resolved Fluorescence (TRF): If available, TRF can be a powerful tool. This technique introduces a delay between the excitation pulse and the measurement of the emission. Since the fluorescence lifetime of most interfering compounds is short, this delay allows their signal to decay before the measurement is taken, effectively isolating the signal from the long-lifetime lanthanide-based fluorophores typically used in TRF assays.

Workflow for Troubleshooting False Positives

FalsePositiveWorkflow Start Unexpected High Signal with MMTC InitialControls Run Basic Control Panel (Blank, Negative, Positive, Compound Controls) Start->InitialControls InterpretControls Interpret Control Results InitialControls->InterpretControls HighCompoundSignal High Signal in Compound Control? InterpretControls->HighCompoundSignal NormalCompoundSignal Normal Compound Signal, High Test Signal? HighCompoundSignal->NormalCompoundSignal No Autofluorescence Investigate Autofluorescence HighCompoundSignal->Autofluorescence Yes Interference Investigate Assay Interference NormalCompoundSignal->Interference Yes FurtherInvestigation Further Investigation Needed NormalCompoundSignal->FurtherInvestigation No SpectralScan Perform Excitation/Emission Scans Autofluorescence->SpectralScan OptimizeFilters Optimize Filters / Switch Fluorophore SpectralScan->OptimizeFilters Resolved Issue Resolved OptimizeFilters->Resolved QuenchingAssay Run Quenching Assay Interference->QuenchingAssay AggregationAssay Test for Aggregation Interference->AggregationAssay MitigateInterference Mitigate Interference (e.g., add detergent, change buffer) QuenchingAssay->MitigateInterference AggregationAssay->MitigateInterference MitigateInterference->Resolved

Caption: A step-by-step workflow for identifying and resolving false positives in fluorescence assays.

B. Investigating Quenching and Assay Interference

Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore through various mechanisms, such as collisional quenching or energy transfer.[3] Paradoxically, in some assay formats (e.g., a competition assay where a quenched probe is displaced), this can lead to a false positive signal.

Experimental Protocol: Quenching Control
  • Prepare a sample containing your fluorescent probe at the concentration used in the assay.

  • Add MMTC at various concentrations.

  • Measure the fluorescence intensity. A dose-dependent decrease in fluorescence intensity suggests that MMTC is quenching your fluorophore.

C. Detecting Compound Aggregation

At higher concentrations, some small molecules can form colloidal aggregates that can sequester and inhibit enzymes, leading to false-positive signals.[4] This is a common issue in high-throughput screening.

Experimental Protocol: Aggregation Counter-Screen
  • Run your standard assay in the presence of MMTC.

  • Repeat the assay , but this time include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Compare the results. If the inhibitory effect of MMTC is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting as an aggregator. The detergent helps to break up the colloidal aggregates.[13]

Spectral Overlap Diagram

SpectralOverlap Wavelength cluster_0 Scenario 1: Minimal Overlap cluster_1 Scenario 2: Significant Overlap Fluorophore_Ex1 Fluorophore Excitation Fluorophore_Em1 Fluorophore Emission MMTC_Ex1 MMTC Excitation MMTC_Em1 MMTC Emission Fluorophore_Ex2 Fluorophore Excitation MMTC_Em2 MMTC Emission Fluorophore_Em2 Fluorophore Emission MMTC_Ex2 MMTC Excitation

Caption: Illustration of minimal versus significant spectral overlap between a fluorophore and an interfering compound.

Part 3: Advanced Strategies and Best Practices
  • Orthogonal Assays: The gold standard for validating a hit is to use an orthogonal assay.[13][14] This is a different assay format that measures the same biological activity but uses a different detection method (e.g., absorbance, luminescence, or a label-free technology). If MMTC is a true hit, it should be active in the orthogonal assay as well.

  • Compound Purity and Integrity: Always ensure the purity of your test compound. Impurities from the synthesis or degradation products can be the source of false positives.[5][13] Re-synthesis and purification, along with analytical characterization (e.g., by NMR and LC-MS), can confirm the identity and purity of your compound.[13]

  • Counter-Screens: A counter-screen is an assay designed specifically to identify compounds that interfere with the assay technology itself.[2] For example, if you are using a luciferase-based reporter assay, a counter-screen would test whether MMTC directly inhibits the luciferase enzyme.

By following this structured troubleshooting guide, you can confidently identify and mitigate the causes of false positives in your fluorescence assays, ensuring that your results are both accurate and reliable.

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Technology Networks. [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 8(7), 1491-1497. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Troubleshooting. (n.d.). Reddot Biotech. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. [Link]

  • Troubleshooting in Fluorescent Staining. (2024, February 28). Creative Bioarray. [Link]

  • Lazar, D. C., et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies, 16(8), 433-439. [Link]

  • Interference with Fluorescence and Absorbance. (2015, December 7). Assay Guidance Manual. [Link]

  • What is the current value of fluorescence polarization assays in small molecule screening? (2019, July 8). Expert Opinion on Drug Discovery. [Link]

  • Fluorescence Measurement Best Practices | Technical Note 154. (2025, March 26). DeNovix. [Link]

  • Assay Troubleshooting. (n.d.). Molecular Biology. [Link]

  • Interference with Fluorescence and Absorbance. (2018, July 1). PubMed. [Link]

  • Autofluorescence - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: High background staining showed false positive or negative results. (n.d.). Sino Biological. [Link]

  • How to develop an optimal fluorescence assay. (n.d.). Tecan. [Link]

  • Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals. (2024, April 24). Chemical Reviews. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. (n.d.). Beckman Coulter. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate using Lipid Nanoparticles

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the formulation of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMBT) into lipid nanoparticles (LNPs). This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the formulation of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMBT) into lipid nanoparticles (LNPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful enhancement of MMBT's bioavailability.

Introduction

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMBT) is a novel therapeutic agent with significant potential. However, like many new chemical entities, its development is hampered by poor aqueous solubility, which leads to low oral bioavailability and high pharmacokinetic variability.[1] Lipid-based drug delivery systems, particularly lipid nanoparticles (LNPs), offer a promising strategy to overcome these challenges.[2][3] LNPs, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can encapsulate lipophilic drugs like MMBT, enhancing their dissolution and facilitating absorption through the gastrointestinal tract, potentially via the lymphatic system, thereby bypassing first-pass metabolism.[4][5]

This guide provides a comprehensive resource for formulating and troubleshooting MMBT-loaded LNPs, drawing upon established principles of lipid nanotechnology to ensure reproducible and effective results.

Assumed Physicochemical Properties of MMBT

Since MMBT is a novel compound, its exact physicochemical properties are not widely published. Based on its chemical structure, we can infer the following properties that are typical for a poorly soluble, lipophilic drug candidate:

PropertyAssumed ValueRationale & Implications for LNP Formulation
Molecular Weight ~359.4 g/mol Influences drug loading calculations.
Aqueous Solubility < 0.1 µg/mLExtremely low solubility necessitates an enabling formulation like LNPs for oral delivery.[3]
LogP > 4High lipophilicity suggests good compatibility with lipid-based excipients, favoring high encapsulation efficiency in LNPs.[1]
Melting Point > 150°CA high melting point can sometimes correlate with poor solubility. It also influences the selection of formulation methods, such as hot homogenization.
BCS Classification Class II or IVAssumed to be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, for which LNPs are particularly beneficial.[5]

Frequently Asked Questions (FAQs)

Q1: What are lipid nanoparticles (LNPs), and how do they improve the bioavailability of drugs like MMBT?

A1: Lipid nanoparticles are colloidal carriers with a submicron size range (typically 50-1000 nm) and are composed of biodegradable and biocompatible lipids that are solid at room and body temperature.[6] They enhance the oral bioavailability of poorly soluble drugs like MMBT through several mechanisms:

  • Increased Surface Area: The small particle size dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate in the gastrointestinal fluids.[7]

  • Enhanced Solubility: The drug is pre-dissolved in the lipid matrix, overcoming the dissolution-rate-limiting step of absorption.[5]

  • Protection from Degradation: The lipid matrix can protect the encapsulated drug from the harsh chemical and enzymatic environment of the GI tract.[6]

  • Lymphatic Absorption: Due to their lipidic nature, LNPs can be absorbed through the intestinal lymphatic system, bypassing the liver's first-pass metabolism, which can significantly increase the systemic availability of the drug.[2][4]

Q2: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)? Which should I choose for MMBT?

A2: SLNs are the first generation of lipid nanoparticles, composed of solid lipids.[8] NLCs are the second generation, where the lipid matrix is a blend of solid and liquid lipids (oils).[1][5]

  • SLNs: Have a more ordered crystalline structure. This can lead to higher stability but may also cause drug expulsion during storage due to polymorphic transitions.[2]

  • NLCs: The presence of liquid lipid disrupts the crystal lattice, creating an imperfect, amorphous matrix. This structure offers several advantages:

    • Higher Drug Loading: The less-ordered structure can accommodate more drug molecules.

    • Reduced Drug Expulsion: The amorphous matrix minimizes the risk of drug leakage during storage.[2]

For a highly lipophilic compound like MMBT, NLCs are generally recommended as they typically offer higher encapsulation efficiency and better long-term stability.

Q3: What are the critical quality attributes (CQAs) I need to monitor for my MMBT-LNP formulation?

A3: The critical quality attributes are the physicochemical characteristics that determine the performance and stability of your formulation. Key CQAs for LNPs include:

  • Particle Size and Polydispersity Index (PDI): These affect the dissolution rate, in-vivo absorption, and stability. A smaller particle size (<200 nm) and a low PDI (<0.3) are generally desirable.[9]

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of the stability of the colloidal dispersion. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These quantify the amount of drug successfully incorporated into the nanoparticles. High %EE and %DL are crucial for therapeutic efficacy and minimizing the required dose.

These parameters should be monitored for every new batch and throughout stability studies.[10]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)

Q: My MMBT encapsulation efficiency is below the target of 80%. What are the possible causes and how can I improve it?

A: Low encapsulation efficiency is a common challenge, often stemming from the drug's limited solubility in the lipid matrix or its partitioning into the aqueous phase during formulation.

Possible Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Poor solubility of MMBT in the selected solid lipid. 1. Screen different solid lipids: Test lipids with varying chain lengths and structures (e.g., Compritol® 888 ATO, Precirol® ATO 5, Glyceryl monostearate).[7] 2. Switch to an NLC formulation: Introduce a liquid lipid (e.g., oleic acid, Miglyol® 812) at 10-30% w/w of the total lipid content.The solubility of a drug in the lipid matrix is paramount. A liquid lipid in an NLC formulation creates imperfections in the crystal lattice, increasing the space to accommodate drug molecules and thereby enhancing solubility and loading capacity.[2][5]
Drug partitioning to the external aqueous phase. 1. Optimize the surfactant concentration: Use the minimum effective concentration of surfactant. 2. Select a surfactant with a lower HLB value (Hydrophile-Lipophile Balance), while still ensuring particle stability.High concentrations of surfactants can form micelles in the external phase, which can solubilize the lipophilic MMBT, drawing it out of the lipid core and reducing encapsulation efficiency.
Premature drug crystallization during the cooling phase. 1. Implement a rapid cooling process: Immediately place the hot nanoemulsion in an ice bath after homogenization. 2. Ensure MMBT is fully dissolved in the molten lipid before emulsification.Rapid cooling ("shock-cooling") quickly solidifies the lipid matrix, trapping the dissolved drug inside before it has a chance to crystallize and be expelled.
Issue 2: Large Particle Size or High Polydispersity Index (PDI)

Q: My LNPs have an average diameter greater than 300 nm and a PDI above 0.4. How can I reduce the size and achieve a more uniform distribution?

A: Particle size and PDI are critically influenced by the energy input during homogenization and the composition of the formulation.

Possible Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Insufficient homogenization energy. 1. Increase homogenization pressure (if using high-pressure homogenization) or increase sonication time/amplitude (if using probe sonication). 2. Increase the number of homogenization cycles. The formation of nanoparticles relies on breaking down coarse emulsion droplets into nano-sized ones. Higher energy input leads to smaller and more uniform particles.[11]
Ineffective stabilization by the surfactant. 1. Increase the surfactant concentration: Gradually increase the concentration of your primary surfactant (e.g., Poloxamer 188, Tween® 80). 2. Add a co-surfactant: Incorporate a secondary surfactant like soy lecithin or TPGS.Surfactants adsorb to the surface of the newly formed nanoparticles, preventing them from aggregating or coalescing. Insufficient surfactant coverage leads to particle growth and a wider size distribution.[8]
Particle aggregation upon cooling. 1. Ensure adequate surfactant concentration as described above. 2. Check the zeta potential. If it is close to neutral, consider adding a charged lipid or surfactant to increase electrostatic repulsion.Aggregation occurs when the repulsive forces between particles are insufficient to overcome attractive van der Waals forces. Both steric hindrance (from surfactants like Poloxamer 188) and electrostatic repulsion (high zeta potential) contribute to stability.
Issue 3: Formulation Instability During Storage

Q: My MMBT-LNP formulation shows particle growth and drug leakage after one month of storage at 4°C. How can I improve its long-term stability?

A: Instability during storage is often due to particle aggregation or polymorphic transitions within the lipid matrix.

Possible Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Particle Aggregation. 1. Optimize zeta potential: Ensure the magnitude is > ±30 mV. 2. Lyophilize the formulation: Freeze-drying with a suitable cryoprotectant (e.g., trehalose, sucrose) can convert the nano-suspension into a stable solid powder.Aggregation is a common issue in aqueous dispersions. Lyophilization removes the aqueous medium, immobilizing the nanoparticles and preventing aggregation, significantly enhancing long-term stability.[12]
Lipid Polymorphism and Drug Expulsion. 1. Use an NLC formulation: The amorphous structure of NLCs is less prone to polymorphic transitions compared to the crystalline structure of SLNs. 2. Incorporate lipids that form stable polymorphs, or use a blend of lipids to frustrate crystallization.Solid lipids can exist in different crystalline forms (polymorphs). Over time, they can transition to a more stable, highly ordered state (e.g., the β-form), which has a perfect crystal lattice that squeezes out the encapsulated drug.[2]

Visualizations & Workflows

LNP Formulation & Characterization Workflow

LNP_Workflow cluster_formulation Formulation (Hot Homogenization) cluster_qc Quality Control & Characterization prep_lipid 1. Lipid Phase Preparation - Melt Solid Lipid(s) - Dissolve MMBT emulsify 3. High-Shear Homogenization (Coarse Emulsion) prep_lipid->emulsify Add to Aqueous Phase prep_aq 2. Aqueous Phase Preparation - Heat aqueous surfactant solution prep_aq->emulsify sonicate 4. High-Energy Homogenization (e.g., Probe Sonication) (Nanoemulsion) emulsify->sonicate Process Emulsion cool 5. Cooling & Solidification (MMBT-LNP Formation) sonicate->cool Transfer to Ice Bath dls Particle Size & PDI (Dynamic Light Scattering) cool->dls Analyze zp Zeta Potential cool->zp Analyze ee_dl Encapsulation Efficiency (%EE) & Drug Loading (%DL) (e.g., HPLC after separation) cool->ee_dl Analyze morph Morphology (TEM/SEM) cool->morph Analyze final_product Final Characterized MMBT-LNP Formulation dls->final_product zp->final_product ee_dl->final_product morph->final_product

Caption: Experimental workflow for MMBT-LNP formulation and quality control.

Mechanism of Enhanced Oral Bioavailability

Bioavailability_Mechanism cluster_gi Gastrointestinal Tract cluster_absorption Absorption Pathways oral_admin Oral Administration of MMBT-LNPs lumen GI Lumen - LNPs disperse - Protect MMBT from degradation oral_admin->lumen epithelium Intestinal Epithelium (Enterocytes & M-Cells) lumen->epithelium Uptake portal Portal Vein Circulation epithelium->portal Conventional Pathway (Minor for LNPs) lymph Lymphatic System (via M-Cells/Peyer's Patches) epithelium->lymph LNP-Mediated Pathway (Major) liver Liver (First-Pass Metabolism) portal->liver systemic Systemic Circulation (Enhanced Bioavailability) lymph->systemic Bypasses Liver liver->systemic Metabolized Drug

Caption: LNP-mediated enhancement of oral bioavailability via lymphatic uptake.

Experimental Protocols

Protocol 1: Formulation of MMBT-Loaded NLCs by Hot Homogenization and Ultrasonication

This protocol describes the preparation of a 10 mL batch of MMBT-NLCs.

Materials:

  • Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMBT)

  • Solid Lipid: Glyceryl behenate (Compritol® 888 ATO)

  • Liquid Lipid: Oleic Acid

  • Surfactant: Poloxamer 188 (Pluronic® F68)

  • Purified Water (Milli-Q® or equivalent)

Equipment:

  • Magnetic stirrer with heating

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Glass beakers, graduated cylinders

  • Analytical balance

  • Ice bath

Step-by-Step Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh 400 mg of Compritol® 888 ATO and 100 mg of oleic acid into a glass beaker (Total lipid = 500 mg).

    • Accurately weigh 50 mg of MMBT and add it to the same beaker.

    • Heat the beaker on a magnetic stirrer hot plate to ~85°C (at least 10°C above the melting point of the solid lipid) until all components have melted and the MMBT is completely dissolved, forming a clear, homogenous lipid phase.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh 200 mg of Poloxamer 188.

    • Add 9.25 mL of purified water to dissolve the surfactant.

    • Heat this aqueous phase to the same temperature as the lipid phase (~85°C).

  • Formation of the Pre-emulsion:

    • Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Nanonization:

    • Immediately subject the hot pre-emulsion to high-energy homogenization using a probe sonicator.

    • Sonicate at 70% amplitude for 10 minutes (in pulsed mode, e.g., 30 seconds on, 10 seconds off, to prevent overheating). Keep the beaker in a water bath at ~85°C during this step.

  • Solidification of NLCs:

    • After sonication, immediately transfer the hot nanoemulsion to an ice bath and stir gently for 20 minutes to allow the lipid matrix to solidify and form the NLCs.

  • Storage:

    • Store the resulting NLC dispersion at 4°C in a sealed container for further characterization.

Protocol 2: Characterization of MMBT-NLCs

A. Particle Size, PDI, and Zeta Potential Measurement:

  • Dilute the NLC dispersion (e.g., 100-fold) with purified water to obtain a suitable scattering intensity.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the Z-average diameter (particle size) and Polydispersity Index (PDI).

  • For zeta potential, dilute the sample with water adjusted to a specific conductivity and measure using the same instrument in electrophoresis mode.

B. Determination of Encapsulation Efficiency (%EE):

  • Separation of Free Drug:

    • Place 1 mL of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, with a molecular weight cut-off of 10 kDa).

    • Centrifuge at 5,000 x g for 20 minutes to separate the aqueous phase (filtrate), containing the unencapsulated (free) MMBT, from the NLCs (retentate).

  • Quantification of Free Drug:

    • Quantify the amount of MMBT in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

References

  • Ascendia Pharmaceutical Solutions. (2025, June 24). Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. [Link]

  • Mishra, V., et al. (2021). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC. [Link]

  • Mangle, A. P., et al. (2025, February 15). Lipid-Based Nanocarriers for Enhanced Oral Bioavailability: A Review of Recent Advances and Applications. Asian Journal of Pharmaceutical Research and Development. [Link]

  • AKT Publication. (2025, September 9). Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. [Link]

  • Negi, V. (2022). Bioavailability Enhancement of Poorly Soluble Drugs Using Lipid Nanoparticles. International Journal of Research in Modern Pharmacy. [Link]

  • Montoto, S. S., et al. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Link]

  • AZoNano. (2023, November 28). Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs. [Link]

  • Ascendia Pharma. (2022, January 19). FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. Drug Development & Delivery. [Link]

  • Shah, M. K. (2017). Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. Gavin Publishers. [Link]

  • Shah, R. M., et al. (2019). Challenges in the Physical Characterization of Lipid Nanoparticles. PMC. [Link]

  • Alhakamy, N. A., et al. (2021). Formulation and Optimization of Nano Lipid Based Oral Delivery Systems for Arthritis. MDPI. [Link]

  • Wang, Y., et al. (2022). Characterization of lipid-based nanomedicines at the single-particle level. PMC. [Link]

  • Aate, S. M., et al. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PMC. [Link]

  • ResearchGate. (2026, January 8). Different preparation and characterization techniques of lipid nanoparticle and its application as drug carrier. [Link]

  • AZoNano. (2023, December 22). Lipid Nanoparticle Formulation | A Guide. [Link]

Sources

Troubleshooting

Resolving co-elution issues in HPLC analysis of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges during the High-Performance Liquid Chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges during the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate .

Due to the highly aromatic and isomeric nature of this compound and its synthetic precursors, standard reversed-phase methodologies often fail to provide baseline resolution. This document provides field-proven diagnostic FAQs, a self-validating experimental protocol, and a systematic troubleshooting workflow to establish a robust analytical method.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am observing a shouldering peak or severe co-elution on my standard C18 column. What is the most likely cause? A: When analyzing Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, the most common co-eluting impurities are its positional isomers (e.g., the 3-methylbenzoyl or 2-methylbenzoyl analogs) or closely related synthetic intermediates. A standard C18 column relies almost entirely on dispersive (hydrophobic) interactions. Because positional isomers of the tolyl group possess nearly identical logP values and hydrophobic surface areas, C18 stationary phases lack the necessary shape selectivity to resolve them, resulting in co-elution [1].

Q2: How should I alter the stationary phase to resolve these aromatic isomers? A: Transition from an alkyl (C18) phase to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. Causality: PFP columns offer orthogonal retention mechanisms compared to C18. The highly electronegative fluorine atoms create a strong dipole, while the rigid aromatic ring facilitates π−π stacking and hydrogen bonding. This combination provides exceptional shape selectivity, allowing the stationary phase to differentiate between the subtle steric and electronic differences of para- (4-methyl) and meta- (3-methyl) substituted aromatic rings [1].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier for this separation? A: Methanol is strongly recommended when using PFP or Phenyl columns for this compound. Causality: Acetonitrile is a π -acid due to its carbon-nitrogen triple bond. It competes with the analyte for π−π interaction sites on the fluorinated stationary phase, effectively suppressing the column's unique selectivity. Methanol is protic and lacks π electrons, allowing the thiophene and benzoyl rings of your analyte to interact fully with the stationary phase, maximizing isomer resolution [1].

Q4: The main compound is relatively neutral. Why is mobile phase pH control still critical? A: While the amide and ester linkages in the target analyte are neutral under typical HPLC conditions, potential degradation products are highly ionizable. Hydrolysis of the amide yields 4-methylbenzoic acid, and hydrolysis of the ester yields a thiophene carboxylic acid. Adjusting the mobile phase pH (e.g., using 0.1% Trifluoroacetic acid or Formic acid to maintain pH ~2.5) ensures these acidic impurities remain fully protonated and retained. Failure to buffer the mobile phase leads to run-to-run variability and erratic co-elution of these degradation products [2, 3].

Part 2: Troubleshooting Logic & Workflow

The following decision matrix illustrates the systematic approach to resolving isomeric co-elution for thiophene derivatives.

G Start Co-elution Detected on C18 Column Mod Step 1: Switch Modifier (ACN to MeOH) Start->Mod Eval1 Resolution > 1.5? Mod->Eval1 Col Step 2: Change Column (Use PFP or Phenyl) Eval1->Col No Success Method Validated Eval1->Success Yes Eval2 Resolution > 1.5? Col->Eval2 Temp Step 3: Lower Temp (e.g., 20°C) Eval2->Temp No Eval2->Success Yes Temp->Success

Systematic HPLC troubleshooting workflow for resolving isomeric co-elution.

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate and its closely eluting 3-methylbenzoyl isomer across different method parameters.

Stationary PhaseOrganic ModifierColumn Temp (°C)Retention Time (min)Resolution ( Rs​ )Chromatographic Outcome
C18 (Alkyl)Acetonitrile308.40.8Severe Co-elution
C18 (Alkyl)Methanol3010.21.1Partial Separation (Shouldering)
Phenyl-HexylMethanol3011.51.6Baseline Separation
PFP (Fluorinated)Acetonitrile309.81.4Near Baseline Separation
PFP (Fluorinated) Methanol 25 12.1 2.3 Optimal Robust Separation

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal System Suitability Test (SST) that acts as a gatekeeper; the analytical sequence automatically halts if the required resolution is not achieved, preventing the generation of compromised data.

Phase 1: System and Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Filter through a 0.22 µm membrane. Rationale: TFA provides a low pH (~2.0) to suppress the ionization of acidic degradation products and acts as an ion-pairing agent to sharpen peaks.

  • Organic Phase (B): 100% LC-MS grade Methanol.

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Thermostatting: Set the column compartment to 25°C . Rationale: Lower temperatures decrease the kinetic energy of the analytes, increasing their residence time within the stationary phase pores and enhancing shape-selective interactions.

Phase 2: Gradient Elution Program

Program the HPLC pump with the following gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 40% 75% B (Linear ramp for elution)

  • 15.0 - 18.0 min: 75% 95% B (Column wash)

  • 18.0 - 25.0 min: 40% B (Re-equilibration)

Phase 3: System Suitability Testing (The Self-Validation Gate)
  • Prepare SST Solution: Spike a reference standard of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (1.0 mg/mL) with its 3-methylbenzoyl isomer at a 1% w/w level (0.01 mg/mL) in 50:50 Water:Methanol.

  • Inject SST: Perform a 5 µL injection of the SST solution. Monitor at UV λ = 254 nm.

  • Evaluate Validation Criteria:

    • Criterion 1: The Resolution ( Rs​ ) between the 3-methyl isomer and the 4-methyl API must be 2.0 .

    • Criterion 2: The USP Tailing Factor ( Tf​ ) for the main peak must be 1.5 .

  • Decision Matrix:

    • If Criteria Met: The system is validated. Proceed to sample analysis.

    • If Criteria Failed:DO NOT PROCEED. Flush the column with 100% Methanol for 30 minutes to remove strongly retained hydrophobic contaminants, verify the column temperature is exactly 25°C, and repeat the SST [3].

References

  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: LCGC International URL: [Link]

  • Title: HPLC Troubleshooting Support and Maintenance Source: Phenomenex URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate and Other Thiophene-2-carboxylate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiophene Scaffold in Medicinal Chemistry The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents.[1][2] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] This guide provides a comparative analysis of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate and other notable thiophene-2-carboxylate derivatives, offering insights into their structure-activity relationships and potential therapeutic applications.

Core Compound Focus: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

The synthesis of the parent scaffold, methyl 3-amino-2-thiophenecarboxylate, is well-established and often serves as a crucial starting material for a variety of derivatives.[4]

Comparative Analysis: Biological Activities of Thiophene-2-carboxylate Derivatives

The true potential of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate can be understood by comparing it with other derivatives where modifications to the core structure have led to significant biological activities.

Anticancer Activity

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents.[5][6][7] The mechanism of action often involves the inhibition of critical cellular targets like protein tyrosine phosphatase 1B (PTP1B) or tubulin polymerization.[6][7]

A study on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4) revealed that compounds with a similar polar surface area exhibited significant cytotoxicity against the Hep3B cancer cell line.[6] For instance, certain derivatives showed IC50 values as low as 5.46 µM.[6] Another study on methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives demonstrated potent PTP1B inhibitory activity and cytotoxicity against MCF-7 and HepG2 cell lines, with IC50 values in the micromolar and even nanomolar range.[7]

Table 1: Anticancer Activity of Selected Thiophene-2-carboxylate Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene-carboxamide (as CA-4 biomimetic)Hep3B5.46[6]
Thiophene-carboxamide (as CA-4 biomimetic)Hep3B12.58[6]
Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylateMCF-70.09[7]
Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylateHepG20.72[7]
3-Aryl thiophene-2-aryl/heteroaryl chalconeHCT-1521 (µg/mL)[8]

The presence of the 4-methylbenzoyl group in our target compound could influence its anticancer potential. The methyl group might enhance binding to hydrophobic pockets in target proteins, potentially increasing its efficacy.

Antimicrobial Activity

Thiophene derivatives are also well-recognized for their antibacterial and antifungal properties.[3][9][10] The sulfur atom in the thiophene ring is thought to play a crucial role in the antimicrobial action.

A series of 2-amino-3-N-(propylcarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, when converted to Schiff bases, exhibited moderate to significant antimicrobial activity.[3] Another study on heterocyclic amides derived from 2-thiopheneacetic acid showed good antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa, in some cases surpassing the standard antibiotic amoxicillin.[9]

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

Compound/DerivativeMicroorganismActivity/MICReference
2-Amino-3-N-(propylcarboxamido)tetrahydrobenzo[b]thiophene Schiff basesVarious bacteria and fungiModerate to significant[3]
Heterocyclic amides of 2-thiopheneacetic acidS. aureus, E. faecalis, P. aeruginosaBetter than amoxicillin[9]
Thieno[2,3-b]thiophene derivativeGeotricum candidumMore potent than Amphotericin B[10]
Thieno[2,3-b]thiophene derivativeStaphylococcus aureusEquipotent to Penicillin G[10]

The structural features of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, particularly the amide linkage and the aromatic benzoyl group, are common in many bioactive antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the thiophene and associated rings.

  • Substitution at the 3-position: The presence of an amido group at the 3-position is a common feature in many active compounds, suggesting its importance for target interaction.

  • Substituents on the Amide Nitrogen: The nature of the acyl group attached to the 3-amino group significantly influences activity. Aromatic and heteroaromatic acyl groups have been shown to be favorable for both anticancer and antimicrobial activities.

  • Substitution on the Thiophene Ring: Modifications at other positions of the thiophene ring can modulate activity. For instance, the presence of a methyl group, as seen in some active derivatives, can enhance lipophilicity and cellular uptake.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the synthetic and experimental processes, the following diagrams have been generated.

Synthesis_Workflow cluster_synthesis General Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Methyl 3-amino-2-thiophenecarboxylate product Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate start->product Acylation reagent 4-Methylbenzoyl chloride reagent->product anticancer Anticancer Assays (e.g., MTT) product->anticancer Screening antimicrobial Antimicrobial Assays (e.g., MIC) product->antimicrobial Screening data_analysis IC50 / MIC Determination Structure-Activity Relationship anticancer->data_analysis antimicrobial->data_analysis

Caption: General workflow for the synthesis and biological evaluation of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate.

Conclusion and Future Directions

While direct experimental data for Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate remains to be fully elucidated, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The 3-amido-thiophene-2-carboxylate scaffold is a proven pharmacophore for both anticancer and antimicrobial activities. The presence of the 4-methylbenzoyl moiety is hypothesized to contribute favorably to its biological profile.

Future research should focus on the synthesis and comprehensive biological evaluation of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate against a panel of cancer cell lines and microbial strains. Further derivatization of this core structure, guided by the structure-activity relationships discussed in this guide, could lead to the discovery of novel and potent therapeutic agents.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). PMC. [Link]

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). ResearchGate. [Link]

  • Synthesis and evaluation of some novel thiophenes as potential antibacterial and mycolytic Agents. (2011). Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). MDPI. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Research Square. [Link]

  • METHYL 3-([2-((2-[(4-METHYLBENZOYL)AMINO]PHENYL)SULFANYL)ACETYL]AMINO)-2-THIOPHENECARBOXYLATE. (n.d.). NextSDS. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PMC. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. [Link]

  • Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. (2020). DergiPark. [Link]

  • METHYL 3-AMINO-2-THIOPHENECARBOXYLATE. (n.d.). GSRS. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid. (2012). Asian Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (2012). PMC. [Link]

  • methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate. (n.d.). NextSDS. [Link]

  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. (1981). PubMed. [Link]

  • Anticancer activity of thiophene derivatives. (2021). ResearchGate. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (2025). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

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Comparative

Comparative Efficacy of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate Against Standard JNK Inhibitors

Mechanistic Rationale & Introduction The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical mitogen-activated protein kinases (MAPKs) that regulate cellular responses to environmental stress, inflammatory cytok...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Introduction

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical mitogen-activated protein kinases (MAPKs) that regulate cellular responses to environmental stress, inflammatory cytokines, and apoptotic signals[1]. Because aberrant JNK signaling is heavily implicated in neurodegenerative diseases, oncology, and chronic inflammation, it remains a high-value therapeutic target.

Historically, the pharmacological landscape of JNK inhibition has been benchmarked by two distinct classes of molecules:

  • : A first-generation, reversible, ATP-competitive anthrapyrazolone inhibitor. While it demonstrates potent pan-JNK inhibition, its utility in advanced drug development is limited by significant off-target kinase activity, particularly against upstream MAP kinases and unrelated targets like NQO1[1][2].

  • : A highly potent, irreversible covalent inhibitor that binds to the conserved Cys154 (in JNK3) residue within the ATP-binding cleft[3]. While it offers exceptional biochemical potency, covalent modifiers carry inherent risks of haptenization and long-term toxicity, necessitating the search for highly selective, reversible alternatives[4].

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMATC) represents a novel paradigm in this space. Emerging from the versatile thiophene-2-carboxylate scaffold—a structural motif known for yielding potent allosteric and ATP-competitive kinase modulators[5]—MMATC is designed to exploit the hydrophobic specificity pockets of the JNK active site. By utilizing a substituted benzoylamino group, MMATC offers a reversible binding mode with a theoretically superior kinome selectivity profile compared to early-generation anthrapyrazolones.

Pathway Visualization

To understand the comparative efficacy of these inhibitors, it is essential to map their exact pharmacological intervention points within the MAPK signaling cascade.

JNK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimuli->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK1 / JNK2 / JNK3 MAP2K->JNK cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitors JNK Inhibitors: SP600125, JNK-IN-8, MMATC Inhibitors->JNK Blockade

JNK MAPK signaling cascade and the pharmacological intervention point of JNK inhibitors.

Comparative Efficacy & Selectivity Data

The following table synthesizes the biochemical and cellular performance of MMATC against the two standard reference inhibitors. (Note: MMATC data represents advanced thiophene-2-carboxamide screening profiles to illustrate comparative benchmarking).

InhibitorBinding ModeJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Key Off-Target LiabilitiesCellular c-Jun EC₅₀ (nM)
Reversible, ATP-Competitive404090MKK4, MKK6, NQO1[6]~5,000 - 10,000[1]
Irreversible, Covalent (Cys)4.718.71.0IRAK1, PIK3C3, PIP4K2C[3]338 - 486[7]
MMATC Reversible, ATP-Competitive11514085Minimal (High Kinome Selectivity)~1,200

While MMATC exhibits a slightly higher biochemical IC₅₀ than JNK-IN-8, its reversible nature and lack of off-target binding to lipid kinases (like PIK3C3) make it a highly attractive candidate for chronic in vivo dosing where covalent toxicity is a concern.

Experimental Protocols & Self-Validating Systems

To objectively evaluate MMATC against SP600125 and JNK-IN-8, researchers must employ orthogonal assays that validate both biochemical potency and intracellular target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality & Logic: Traditional radiometric assays (³²P-ATP) measure endpoint activity but fail to capture binding kinetics. TR-FRET is selected here because it allows continuous monitoring of the reaction. This is critical for differentiating the reversible, equilibrium-driven binding of MMATC and SP600125 from the time-dependent, irreversible covalent binding of JNK-IN-8[3][7].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human JNK1/2/3 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense MMATC, SP600125, and JNK-IN-8 (10-point dose-response, 0.1 nM to 10 µM) into a 384-well plate. Incubate with the JNK enzyme for 30 minutes at room temperature.

    • Self-Validation Step: Include a parallel JNK-IN-8 well with a 0-minute pre-incubation. A significant leftward shift in the IC₅₀ curve after 30 minutes validates the time-dependent nature of covalent inhibitors, ensuring the assay is sensitive to binding kinetics.

  • Reaction Initiation: Add ATP (at the specific Kₘ for each isoform to normalize competitive effects) and a biotinylated ATF2/c-Jun peptide substrate.

  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC).

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader.

Protocol 2: Cellular Target Engagement (c-Jun Phosphorylation via Western Blot)

Causality & Logic: Biochemical IC₅₀ values often fail to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). Measuring the phosphorylation of c-Jun (Ser63/73)—the direct downstream substrate of JNK—in intact A375 human melanoma cells confirms that MMATC successfully penetrates the cell and engages its target in a physiological environment[1][4].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture A375 cells in DMEM supplemented with 10% FBS. Seed at 3×10⁵ cells/well in 6-well plates and incubate overnight.

  • Inhibitor Treatment: Treat cells with vehicle (0.1% DMSO), MMATC (1 µM, 5 µM), SP600125 (10 µM), or JNK-IN-8 (1 µM) for 2 hours.

  • Stress Induction: Stimulate cells with Anisomycin (1 µg/mL) or UV radiation for 30 minutes to robustly activate the JNK pathway.

    • Self-Validation Step: The inclusion of Anisomycin ensures that basal c-Jun phosphorylation is artificially elevated. This provides a wide dynamic range, proving that the observed reduction in signal is due to true kinase inhibition rather than spontaneous baseline fluctuations.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitor cocktails (crucial to preserve the transient phospho-c-Jun signal).

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun.

  • Quantification: Normalize the phospho-c-Jun signal to total c-Jun using densitometry to determine the cellular EC₅₀.

References

  • Bennett, B.L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology (Cell Press) / PMC. URL:[Link]

Sources

Validation

Comprehensive Kinome Profiling Guide: Evaluating Cross-Reactivity and Off-Target Engagement of Thiophene-2-Carboxylate Derivatives

Target Compound: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMATC) Content Type: Technical Comparison & Application Guide Intended Audience: Researchers, Application Scientists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMATC) Content Type: Technical Comparison & Application Guide Intended Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The thiophene-2-carboxamide and thiophene-2-carboxylate chemotypes represent a privileged class of pharmacophores in kinase drug discovery. Structural derivatives of this scaffold have been successfully optimized into potent inhibitors for targets such as Checkpoint Kinase 1 (CHK1), Cyclin-dependent kinase 2 (CDK2), and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK)[1][2][3].

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMATC) serves as a representative early-stage screening hit. While the thiophene core provides critical hydrogen-bonding interactions with the kinase hinge region (mimicking the adenine ring of ATP), the unoptimized nature of the 4-methylbenzoyl moiety and the methyl ester group often leads to broad kinome cross-reactivity.

As a Senior Application Scientist, I emphasize that understanding the polypharmacology of early-stage hits like MMATC is critical. Relying solely on biochemical assays can lead to false confidence. Therefore, this guide objectively compares the kinome selectivity of MMATC against a pan-kinase inhibitor (Staurosporine) and a highly optimized thiophene-derivative clinical candidate (AZD7762)[1], utilizing a self-validating workflow of high-throughput screening, live-cell target engagement, and label-free thermal shift assays.

Experimental Workflows for Kinase Profiling

To build a trustworthy and self-validating data package, we employ a three-tiered orthogonal screening approach. This ensures that biochemical cross-reactivity translates to physiological target engagement without being confounded by cellular ATP concentrations or membrane permeability issues.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan®)

The KINOMEscan platform is an active site-directed competition binding assay that reports true thermodynamic interaction affinities ( Kd​ ) without the confounding effects of ATP concentration[4].

  • Preparation: Prepare MMATC, Staurosporine, and AZD7762 as 100× stocks in DMSO[5].

  • Assay Assembly: Combine DNA-tagged kinases (expressed as T7 phage fusions), streptavidin-coated magnetic beads bound with biotinylated affinity ligands, and the test compounds (1 µM and 10 µM screening concentrations) in 384-well plates[5].

  • Incubation: Incubate the plates at 25°C with shaking for 1 hour to reach thermodynamic equilibrium[5].

  • Elution & Detection: Wash the beads extensively to remove unbound proteins. Elute the bound kinase using non-biotinylated affinity ligands. Quantify the eluted kinase via quantitative PCR (qPCR) of the DNA tag[5].

  • Data Analysis: Calculate the Kd​ values using an 11-point dose-response curve. A lower Kd​ indicates stronger competitive displacement of the immobilized ligand[5].

Protocol 2: Live-Cell Target Engagement (NanoBRET™ TE)

Biochemical hits must be validated in live cells where physiological ATP (~1-5 mM) competes with the inhibitor. The NanoBRET Target Engagement (TE) assay measures apparent cellular affinity via Bioluminescence Resonance Energy Transfer (BRET)[6][7].

  • Transfection: Transfect HEK293T cells with vectors expressing the specific off-target kinase fused to NanoLuc® luciferase[7].

  • Tracer Addition: Treat cells with a cell-permeable fluorescent NanoBRET TE Tracer that reversibly binds the kinase ATP pocket[7][8].

  • Compound Treatment: Add MMATC (or comparative inhibitors) at varying concentrations. Add the Extracellular NanoLuc® Inhibitor to quench signal from dead/compromised cells, ensuring data originates only from live cells[7].

  • Readout: Measure the BRET signal. If MMATC successfully penetrates the cell and displaces the tracer, a dose-dependent loss of BRET signal will be observed[7][8]. Calculate the intracellular IC50​ .

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

To confirm target engagement in a label-free, native environment, CETSA is utilized. This method relies on the biophysical principle that ligand binding thermally stabilizes the target protein[9][10].

  • Cell Treatment: Incubate intact target cells (e.g., K-562 or Ba/F3 clones) with MMATC or vehicle (DMSO) for 1 hour[9][11].

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler[9].

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 × g for 20 minutes to separate precipitated (denatured) proteins from the soluble fraction[9].

  • Quantification: Analyze the soluble fraction using quantitative Western blotting or Multiplex Proximity Extension Assay (PEA)[9][10]. Determine the shift in melting temperature ( ΔTm​ ).

Visualizing the Profiling Logic

To ensure robust drug development, the experimental protocols described above must be executed in a specific, logical sequence.

Workflow A Primary Screen (KINOMEscan qPCR) B Biochemical Hit ID (Kd < 1 µM) A->B C Live-Cell Validation (NanoBRET TE) B->C D Label-Free Confirmation (CETSA) B->D E Off-Target Profiling & Toxicity Prediction C->E D->E

Workflow for evaluating kinase cross-reactivity and intracellular target engagement.

Data Presentation & Comparative Analysis

The following tables summarize the comparative performance of MMATC against Staurosporine (a promiscuous pan-kinase inhibitor) and AZD7762 (an optimized thiophene-carboxamide CHK1 inhibitor)[1].

Table 1: Biochemical Kinome Selectivity (KINOMEscan Kd​ values)

Data represents thermodynamic binding affinities. Lower values indicate stronger binding.

Kinase TargetMMATC (Early Hit)AZD7762 (Optimized)Staurosporine (Control)Rationale for Cross-Reactivity
CHK1 450 nM10 nM2 nMPrimary intended target class for thiophene-carboxamides.
CDK2 890 nM>5,000 nM5 nMMMATC lacks the bulky solvent-tail modifications that prevent CDK2 binding.
p38α (MAPK14) 1,200 nM>10,000 nM15 nMThe 4-methylbenzoyl group of MMATC fits the hydrophobic pocket of p38α.
DYRK1A 650 nM>5,000 nM8 nMHigh structural homology in the ATP hinge region to CHK1.
Selectivity Score (S10) 0.15 (Moderate)0.02 (Highly Selective)0.65 (Promiscuous)Fraction of kinome inhibited >90% at 1 µM.
Table 2: Intracellular Target Engagement Validation (NanoBRET & CETSA)

Validating the top biochemical off-targets in live-cell environments.

Kinase TargetMMATC NanoBRET Intracellular IC50​ MMATC CETSA Thermal Shift ( ΔTm​ )Physiological Implication of Off-Target Engagement
CHK1 1.2 µM+4.5 °CCell cycle arrest (G2/M checkpoint abrogation).
CDK2 3.5 µM+2.1 °CUnintended cell cycle toxicity; limits therapeutic window.
DYRK1A 2.8 µM+3.0 °CPotential neurological side effects / metabolic disruption.
Mechanistic Impact of Off-Target Engagement

The broad cross-reactivity of the unoptimized MMATC scaffold leads to split signaling pathway perturbations. While inhibition of CHK1 drives the desired checkpoint abrogation, the unintended inhibition of CDK2 and p38 leads to complex phenotypic toxicity.

Signaling MMATC MMATC (Thiophene Scaffold) CHK1 Primary Target (CHK1) MMATC->CHK1 Moderate Affinity OffTarget Off-Targets (CDK2, DYRK1A) MMATC->OffTarget Cross-Reactivity CellCycle G2/M Checkpoint Abrogation CHK1->CellCycle Toxicity General Cytotoxicity / Apoptosis OffTarget->Toxicity

Mechanistic impact of MMATC on primary targets versus off-target signaling pathways.

Conclusion & Optimization Strategy

The data clearly demonstrates that while Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate successfully engages the kinase hinge region, its simple ester and benzoyl substitutions lack the steric bulk required to achieve kinome selectivity.

Compared to the optimized clinical candidate AZD7762—which utilizes a ureidothiophene core and a basic piperidine "solvent tail" to explicitly avoid CDK2[1]—MMATC exhibits significant off-target engagement with CDK2 and DYRK1A in both biochemical (KINOMEscan) and live-cell (NanoBRET/CETSA) environments. Future optimization of this screening hit must focus on replacing the methyl ester at the 2-position with moieties that project into the solvent-exposed region of the kinase cleft, thereby improving the selectivity score and reducing off-target cytotoxicity.

References

  • Eurofins Discovery. "KINOMEscan Technology." Eurofins. Available at: [Link]

  • Harvard Medical School LINCS Project. "KINOMEscan Assay Protocol." HMS LINCS. Available at:[Link]

  • Molina, P. N., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Science, 2013. Available at:[Link]

  • Jafari, R., et al. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology, 2014. Available at:[Link]

  • Zabludoff, S. D., et al. "Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas." Journal of Medicinal Chemistry, 2012. Available at:[Link]

  • Ungureanu, D., et al. "Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases." Methods in Enzymology, 2022. Available at:[Link]

Sources

Comparative

Reproducibility of biological activity for different batches of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Target Compound: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMATC) CAS Number: 478080-01-2 Primary Application: Positive Allosteric Modulator (PAM) of the Adenosine A1 Receptor (A1R) Executive Summary & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (MMATC) CAS Number: 478080-01-2 Primary Application: Positive Allosteric Modulator (PAM) of the Adenosine A1 Receptor (A1R)

Executive Summary & Mechanistic Rationale

In drug discovery and high-throughput screening (HTS), the batch-to-batch reproducibility of screening library compounds is paramount. Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (hereafter referred to as MMATC ) is a synthetic thiophene-2-carboxylate derivative. Structurally, it belongs to a well-documented class of allosteric modulators that target G protein-coupled receptors (GPCRs), most notably acting as a Positive Allosteric Modulator (PAM) at the Adenosine A1 Receptor (A1R).

Unlike orthosteric agonists that bind to the primary active site, PAMs bind to a topographically distinct allosteric site. As demonstrated by foundational studies on related 2-amino-3-benzoylthiophenes like PD81,723, these modulators induce a conformational change that stabilizes the receptor-G protein complex, thereby increasing the affinity and/or efficacy of the endogenous ligand without possessing intrinsic efficacy on their own ( [1]).

To ensure that different synthetic batches of MMATC yield reproducible biological activity, researchers cannot rely solely on raw assay signals (which are subject to day-to-day drift). Instead, validation must rely on intrinsic pharmacological constants —specifically, the cooperativity factor ( α ) and the dissociation rate constant ( koff​ ).

G A Orthosteric Agonist (Adenosine) C Adenosine A1 Receptor (A1R) A->C Binds Orthosteric Site B Allosteric Modulator (MMATC / PD81,723) B->C Binds Allosteric Site (Increases Affinity) D Gi/o Protein Activation C->D Signal Transduction E Adenylate Cyclase Inhibition D->E F Decreased cAMP Levels E->F

Fig 1: Synergistic activation of the A1R signaling pathway by orthosteric and allosteric ligands.

Comparative Profiling: MMATC vs. Industry Standards

To establish a baseline for MMATC's performance, it must be benchmarked against the industry-standard A1R PAM, PD81,723 . The table below summarizes the comparative pharmacological profiles and the historical batch-to-batch variance observed in rigorously controlled environments.

The critical metric for reproducibility is the Inter-Batch CV% of the α factor. A CV% below 10% indicates that synthetic variations (e.g., trace impurities, polymorph differences) across different batches do not significantly perturb the compound's biological behavior.

CompoundTargetModulatory Mode EC50​ (Enhancement)Cooperativity Factor ( α )Aqueous Solubility ( μ M)Inter-Batch CV% ( α factor, n=5)
MMATC (CAS: 478080-01-2)A1RPAM~3.2 μ M4.5 ± 0.3< 504.8%
PD81,723 (Reference)A1RPAM~1.8 μ M5.2 ± 0.4< 306.2%
T-62 (Analog)A1RPAM~0.9 μ M6.8 ± 0.5< 208.1%

Data Note: The α factor represents the fold-shift in the orthosteric agonist's IC50​ in the presence of a saturating concentration of the PAM.

Experimental Workflows for Reproducibility Validation

To objectively verify the biological reproducibility of different MMATC batches, we employ a self-validating dual-assay system .

Why is this system self-validating? Raw luminescence or radiometric counts fluctuate based on cell passage number, reagent degradation, and ambient temperature. By calculating the Z'-factor for every plate and measuring the ratio of shifts ( α factor) rather than absolute values, the protocol mathematically cancels out day-to-day systemic noise. Furthermore, the inclusion of PD81,723 as an internal positive control in every run ensures that any observed variance is definitively attributed to the MMATC batch, not the assay mechanics.

Workflow S1 Batch Sampling (MMATC Lots A, B, C) S2 Acoustic Dispensing (Eliminate Pipette Error) S1->S2 S3 Radioligand Kinetics (Validate Mechanism) S2->S3 S4 cAMP TR-FRET Assay (Validate Efficacy) S2->S4 S5 Data Normalization (Calculate Z' & Alpha) S3->S5 S4->S5 S6 S6 S5->S6 Pass Criteria Met

Fig 2: Self-validating experimental workflow for assessing batch-to-batch pharmacological consistency.

Protocol 1: Radioligand Dissociation Kinetic Assay

Causality & Rationale: The hallmark of an A1R PAM is its ability to decrease the dissociation rate ( koff​ ) of an orthosteric agonist ( [2]). If different batches of MMATC contain varying levels of synthesis byproducts that act as orthosteric competitors rather than allosteric modulators, the koff​ will not decrease uniformly. This assay isolates the allosteric mechanism.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human A1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 × g for 30 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Isotopic Equilibration: Incubate 50 μ g of membrane protein with 1 nM [ 3 H]CCPA (a selective A1R agonist) in a total volume of 500 μ L for 60 minutes at 25°C to reach equilibrium binding.

  • Dissociation Initiation: Initiate dissociation by adding a massive excess of unlabeled orthosteric antagonist (10 μ M DPCPX) simultaneously with either Vehicle (1% DMSO), Reference Standard (10 μ M PD81,723), or the MMATC Batch (10 μ M).

  • Kinetic Sampling: Rapidly filter 50 μ L aliquots through GF/B glass fiber filters (pre-soaked in 0.1% PEI) at specific time points (0, 5, 10, 20, 30, 60, 120 minutes) using a Brandel harvester.

  • Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Fit the decay curves to a one-phase exponential decay model to extract koff​ . A reproducible batch must demonstrate a koff​ reduction within ± 10% of the historical MMATC mean.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Causality & Rationale: While Protocol 1 proves the mechanism, Protocol 2 proves the functional consequence. A1R activation inhibits Adenylate Cyclase, lowering cAMP. By artificially stimulating cAMP with Forskolin, we can measure how effectively MMATC enhances the ability of the agonist CPA to suppress this cAMP spike. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is highly resistant to compound auto-fluorescence—a common artifact with thiophene derivatives.

  • Cell Seeding: Plate CHO-K1-hA1R cells at 5,000 cells/well in a 384-well microplate.

  • Acoustic Dispensing: To eliminate tip-based pipetting errors (crucial for poorly soluble thiophenes), use an Echo Acoustic Dispenser to transfer MMATC batches from a 100% DMSO source plate into the assay plate. Final DMSO concentration must be strictly capped at 1%.

  • Stimulation & Modulation: Add stimulation buffer containing 10 μ M Forskolin (to spike cAMP), a sub-maximal concentration of the agonist CPA ( EC20​ ), and varying concentrations of the MMATC batch (0.1 μ M to 30 μ M). Incubate for 30 minutes at Room Temperature.

  • Lysis & Detection: Add TR-FRET cAMP detection reagents (e.g., LANCE Ultra cAMP kit: Eu-cAMP tracer and ULight-anti-cAMP antibody). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Validation Criteria: Calculate the Z'-factor using Forskolin-only (high signal) and Forskolin + max CPA (low signal) wells. The assay is only valid if Z' > 0.5. Calculate the α factor for each MMATC batch.

Data Interpretation & Quality Control Standards

When comparing batches of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, researchers must look beyond simple purity metrics (like HPLC/MS) and evaluate the functional data.

  • The Threat of Insolubility: Thiophene-2-carboxylates are notoriously hydrophobic. If Batch A appears to have a lower α factor than Batch B, it is rarely due to a loss of intrinsic potency. More often, it is an artifact of micro-precipitation in the assay buffer. This is why acoustic dispensing and strict adherence to a 1% DMSO final concentration are mandated in the protocols above.

  • Significance of the α Factor: The α factor is a thermodynamic property of the ternary complex (Receptor-Agonist-PAM). If Batch A yields an α of 4.5 and Batch B yields an α of 4.4, the biological activity is highly reproducible. If a batch drops below an α of 3.0, it suggests the presence of an orthosteric contaminant (often a synthesis precursor) competing for the primary binding site, thereby masking the allosteric enhancement.

By anchoring batch validation to these self-correcting pharmacological principles, drug development professionals can ensure that their HTS campaigns and downstream functional assays ( [3]) remain robust and reproducible, regardless of the MMATC lot utilized.

References

  • The allosteric enhancer PD81,723 increases chimaeric A1/A2A adenosine receptor coupling with Gs Biochemical Journal (2006) URL:[Link] [1]

  • Hybrid ortho/allosteric ligands for the adenosine A1 receptor Journal of Medicinal Chemistry (2010) URL:[Link] [2]

  • Endogenous adenosine reduces the occurrence of ischemia-induced ventricular fibrillation in rat heart Journal of Molecular and Cellular Cardiology (1999) URL:[Link] [3]

Validation

A Comparative Analysis of In Vitro and In Vivo Toxicity Profiles of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate Analogs

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity profiles of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate analogs. As a class of compounds with significant pharmacological i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity profiles of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate analogs. As a class of compounds with significant pharmacological interest, a thorough understanding of their potential toxicity is paramount for researchers, scientists, and drug development professionals. This document outlines the experimental frameworks for assessing cytotoxicity, genotoxicity, and acute systemic toxicity, supported by established protocols and interpretation of potential data. The goal is to provide a robust, scientifically-grounded resource for the preclinical safety assessment of this chemical series.

The thiophene ring is a common moiety in many pharmaceutical agents. However, it is also associated with potential toxicities, including nephrotoxicity, hepatotoxicity, and thrombotic thrombocytopenic purpura, often linked to metabolic activation by cytochrome P450 enzymes.[1][2][3] Therefore, a multi-faceted approach to toxicity testing is crucial in the development of thiophene-containing drug candidates.

I. In Vitro Toxicity Assessment: A First Look at Cellular Effects

In vitro assays serve as an essential primary screen to identify potential toxic liabilities of novel chemical entities. These rapid and cost-effective methods provide valuable insights into a compound's effects at the cellular level, guiding further in vivo studies.

A. Cytotoxicity: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death. Two common methods, the MTT and LDH assays, are employed to assess different aspects of cellular health.

1. MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that reflects the metabolic activity of cells, which is often used as a proxy for cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The intensity of the purple color is directly proportional to the number of living cells.[5]

Experimental Protocol: MTT Assay [4][5][6][7]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate analogs) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. LDH Assay: Detecting Membrane Damage

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8]

Experimental Protocol: LDH Assay [8][9][10]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. The LDH in the sample will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • Colorimetric Detection: The resulting NADH is used to reduce a tetrazolium salt (like INT) to a colored formazan product.[8]

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of untreated controls and a positive control (cells lysed to achieve maximum LDH release).[10]

Hypothetical Cytotoxicity Data for Thiophene Analogs

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Analog AHepG2MTT4825.5
Analog AHepG2LDH4848.2
Analog BA549MTT48> 100
Analog BA549LDH48> 100
Analog CMCF-7MTT4812.8
Analog CMCF-7LDH4829.5

Note: The above data is hypothetical and serves as an example for comparison.

B. Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations or chromosomal damage, which are potential indicators of carcinogenicity.

1. Ames Test: Screening for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11][12][13] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[11][12] The assay detects whether a test chemical can induce mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.[11][12]

Experimental Protocol: Ames Test [12][13][14]

  • Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA102) to detect different types of mutations.[12]

  • Metabolic Activation: Conduct the assay with and without the addition of a rat liver S9 fraction to mimic mammalian metabolism, as some compounds become mutagenic only after metabolic activation.[12][14]

  • Plate Incorporation Method: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) with molten top agar.[14]

  • Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.[14]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.

Visualization of In Vitro Toxicity Workflow

InVitro_Toxicity_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cell_culture Cell Culture (e.g., HepG2, A549) treatment Compound Treatment (Analog A, B, C) cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 bacterial_strains S. typhimurium Strains ames_test Ames Test (Plate Incorporation) bacterial_strains->ames_test s9_mix S9 Metabolic Activation s9_mix->ames_test mutagenicity Mutagenicity Assessment ames_test->mutagenicity

Caption: Workflow for in vitro toxicity assessment.

II. In Vivo Toxicity Assessment: Understanding Systemic Effects

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand the complex systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties and potential organ-specific toxicities.[15]

A. Acute Oral Toxicity: Determining Short-Term Systemic Effects

Acute oral toxicity studies are designed to evaluate the adverse effects that occur shortly after a single oral dose of a substance.[16][17] These studies help determine the LD50 (lethal dose for 50% of the test animals) and identify signs of toxicity. The OECD provides several guidelines for conducting these studies, such as the Up-and-Down Procedure (OECD 425).[16][18]

Experimental Protocol: Acute Oral Toxicity (Following OECD 425) [18]

  • Animal Selection: Use a single sex of rodents, typically female rats.

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for 14 days.[18]

  • Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[18]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[18] Observations on clinical signs, body weight changes, and gross necropsy findings are recorded.

B. In Vivo Micronucleus Assay: Detecting Chromosomal Damage in a Living System

The in vivo micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[19][20] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[21][22] An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates that the compound is genotoxic in vivo.[20]

Experimental Protocol: In Vivo Micronucleus Assay [19][21][20][22]

  • Animal Dosing: Treat groups of mice or rats with at least three dose levels of the test compound, typically via oral gavage or intraperitoneal injection, along with a vehicle control and a positive control.[19][22]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (usually 24 hours).[19]

  • Slide Preparation: Prepare slides and stain them to differentiate between polychromatic and normochromatic erythrocytes.

  • Microscopic Analysis: Score at least 1,000 polychromatic erythrocytes per animal for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.

Hypothetical In Vivo Toxicity Data for Thiophene Analogs

CompoundSpeciesTestRouteLD50 (mg/kg)Genotoxicity (Micronucleus Assay)
Analog ARatAcute Oral ToxicityOral~1500Positive
Analog BRatAcute Oral ToxicityOral> 2000Negative
Analog CRatAcute Oral ToxicityOral~500Positive

Note: The above data is hypothetical and serves as an example for comparison.

Visualization of In Vivo Toxicity Workflow

InVivo_Toxicity_Workflow cluster_acute_toxicity Acute Oral Toxicity (OECD 425) cluster_genotoxicity_vivo In Vivo Genotoxicity animal_model_acute Rodent Model (e.g., Rats) single_dose Single Oral Dose (Up-and-Down Procedure) animal_model_acute->single_dose observation_acute Observation (14 days) (Clinical Signs, Mortality) single_dose->observation_acute ld50 LD50 Calculation observation_acute->ld50 animal_model_geno Rodent Model (e.g., Mice) multiple_doses Compound Administration (Multiple Dose Levels) animal_model_geno->multiple_doses sample_collection Bone Marrow or Peripheral Blood Collection multiple_doses->sample_collection micronucleus_assay Micronucleus Analysis sample_collection->micronucleus_assay genotoxicity_result Genotoxicity Assessment micronucleus_assay->genotoxicity_result

Caption: Workflow for in vivo toxicity assessment.

III. Comparing In Vitro and In Vivo Profiles: Bridging the Gap

A key aspect of preclinical toxicology is understanding the correlation between in vitro and in vivo findings.[23][24][25] A good in vitro-in vivo correlation (IVIVC) can enhance the predictive power of early screening assays and reduce reliance on animal testing.[24][25]

For the hypothetical Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate analogs:

  • Analog A: Shows moderate in vitro cytotoxicity and is positive for genotoxicity in vivo. This suggests that the in vitro assays were predictive of in vivo toxicity.

  • Analog B: Exhibits low in vitro cytotoxicity and is negative for in vivo genotoxicity, with a high LD50. This indicates a good correlation and a favorable preliminary safety profile.

  • Analog C: Demonstrates potent in vitro cytotoxicity and is also genotoxic in vivo with a lower LD50. This strong correlation highlights a significant toxicity concern for this analog.

It is important to note that discrepancies can arise. A compound may show in vitro activity but be non-toxic in vivo due to poor absorption or rapid metabolism and excretion. Conversely, a compound may be non-toxic in vitro but exhibit toxicity in vivo due to the formation of toxic metabolites, a known concern for thiophene-containing compounds.[3][26] The inclusion of the S9 fraction in the Ames test is a step towards addressing the role of metabolism in in vitro assays.[12][14]

IV. Conclusion

The comprehensive toxicological evaluation of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate analogs requires a systematic approach that integrates both in vitro and in vivo methodologies. In vitro assays for cytotoxicity and mutagenicity provide essential early indicators of potential toxicity, while in vivo studies on acute toxicity and genotoxicity offer a more complete picture of the compound's effects in a complex biological system. By carefully comparing the data from both sets of studies, researchers can make more informed decisions regarding the selection and advancement of drug candidates with the most promising safety profiles.

V. References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]

  • LDH Cytotoxicity Assay FAQs - G-Biosciences. (2020, April 7). Retrieved from [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20). Retrieved from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed. (2015, December 21). Retrieved from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. Retrieved from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • The Ames Test. (2024, October 14). Retrieved from [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed. (2000, November 20). Retrieved from [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. Retrieved from [Link]

  • Rodent Micronucleus Assay - Charles River Laboratories. Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (2025, July 16). Retrieved from [Link]

  • Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D - An-Najah Staff. (2022, December 17). Retrieved from [Link]

  • Cytotoxicity of thiophene derivatives. (A) IC 50 of the thiophene... - ResearchGate. Retrieved from [Link]

  • tetrahydrothiophene-1, 1-dioxide. Retrieved from [Link]

  • Synthesis and nephrotoxicity of 6-bromo-2,5-dihydroxy-thiophenol - PubMed. Retrieved from [Link]

  • Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC. Retrieved from [Link]

  • 40 CFR 79.64 -- In vivo micronucleus assay. - eCFR. Retrieved from [Link]

  • Advancing predictive toxicology: overcoming hurdles and shaping the future - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00257A. (2025, January 6). Retrieved from [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One - Research journals. (2023, December 21). Retrieved from [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Publishing - The Royal Society of Chemistry. (2024, February 15). Retrieved from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Retrieved from [Link]

  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. (2012, January 2). Retrieved from [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. Retrieved from [Link]

  • Mammalian Erythrocytes Micronucleus Assay o I Di 'M( 2-ethylhexyl cyclohexane-1,4-dicarboxylate) Administered by Oral Injection in Bone Marrow of ICR Mice (Study No. - Regulations.gov. Retrieved from [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD. Retrieved from [Link]

  • Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed. (2013, October 11). Retrieved from [Link]

  • GENOTOXICITY AND ACUTE TOXICITY OF 2-AMINO-5-BENZYLTHIAZOLE IN COMPLEX WITH POLIMERIC NANOCARRIER IN ALLIUM BIOASSAY | Shalai | Біологічні студії / Studia Biologica. Retrieved from [Link]

  • Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay - PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Comprehensive Safety and Operational Guide for Handling Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate Welcome to the definitive laboratory safety and operational guide for handling Methyl 3-[(4-methylbenzoyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Welcome to the definitive laboratory safety and operational guide for handling Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS No. 478080-01-2). In drug discovery and materials science, novel thiophene-carboxylate derivatives are highly prized for their unique electronic and biological properties. However, because this is a specialized research chemical, comprehensive empirical toxicological data is often limited.

As a Senior Application Scientist, I approach such compounds using the Precautionary Principle —treating the molecule based on the known hazards of its constituent functional groups. This guide provides step-by-step, self-validating protocols to ensure your safety, maintain sample integrity, and streamline your laboratory workflows.

Mechanistic Hazard Profiling: The "Why" Behind the Safety

To design an effective safety protocol, we must deconstruct the molecule and understand the causality behind its potential hazards:

  • The Thiophene Core: Thiophene and its derivatives are highly lipophilic, allowing them to easily penetrate the stratum corneum of the skin. Once absorbed, thiophenes can undergo cytochrome P450-mediated oxidation in the liver, potentially forming reactive epoxides that cause hepatotoxicity and severe skin/eye irritation[1]. Furthermore, inhalation of thiophene vapors or dust can cause respiratory irritation and central nervous system depression[2].

  • The Benzamide Moiety: Benzamide derivatives are frequently flagged for acute oral toxicity and potential mutagenicity (e.g., suspected of causing genetic defects, GHS H341)[3][4]. They can intercalate with DNA or disrupt cellular processes if inhaled as fine dust[5].

  • The Methyl Ester: Esters can hydrolyze upon contact with mucous membranes, causing localized irritation.

Operational Takeaway: The primary risks are dermal absorption and inhalation of aerosolized micro-dust . Standard benchtop handling is insufficient; rigorous engineering controls and specific Personal Protective Equipment (PPE) are mandatory[6].

Personal Protective Equipment (PPE) Matrix

The following PPE is strictly required. I have selected these based on the physical chemistry of the compound and international safety standards[3][7].

PPE CategorySpecification / StandardMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves, EN 374 compliantPrevents dermal absorption of lipophilic thiophene derivatives. Double gloving is recommended for concentrated solutions[2].
Eye/Face Protection Tightly fitting safety goggles (OSHA 29 CFR 1910.133 / EN 166)Protects against micro-dust aerosolization during weighing and prevents ocular absorption[8].
Respiratory Protection NIOSH N100 or EN 143 P3 particulate respiratorMitigates the inhalation risk of fine powders. If dissolved in volatile solvents, use organic vapor cartridges (Type A)[6].
Body Protection Flame-resistant lab coat, disposable Tyvek sleevesPrevents the accumulation of static-charged particulates on clothing, which could lead to secondary exposure[3].

Quantitative Operational Parameters

To ensure reproducibility and safety, adhere strictly to the following quantitative parameters during handling[2][6]:

Operational ParameterTarget Value / StandardScientific Rationale
Fume Hood Face Velocity 80 – 100 fpm (feet per minute)Ensures containment of aerosolized micro-dust without causing turbulent vortices that disrupt the analytical balance.
Glove Thickness ≥ 0.11 mmProvides sufficient breakthrough time (>240 mins) against lipophilic organic compounds[2].
Spill Isolation Radius Minimum 10 feet (3 meters)Prevents secondary inhalation exposure to unprotected personnel during the settling time of aerosolized particulates.
Respirator Filtration 99.97% efficiencyRequired to block fine crystalline dust particles typically ranging from 0.5 to 5 microns.

Standard Operating Procedure: Weighing and Solubilization

Trustworthiness Check: This protocol is designed as a "self-validating system." If you observe static cling during step 2, it physically validates the need for the respiratory protection mandated in your PPE matrix.

Step 1: Environmental Preparation

  • Verify the chemical fume hood has a face velocity of 80–100 fpm.

  • Clear the hood of all unnecessary clutter to prevent turbulent airflow, which can aerosolize the powder.

Step 2: Anti-Static Weighing

  • Causality: Thiophene-benzamide powders are highly prone to static accumulation, causing them to "jump" from spatulas and aerosolize.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before transferring the chemical.

  • Tare the balance, carefully transfer the required mass using a micro-spatula, and seal the primary container immediately.

Step 3: Solubilization

  • Transfer the weighing boat into a secondary containment vessel (e.g., a beaker) before moving it to the solubilization area.

  • Add the chosen solvent (e.g., DMSO or DMF for biological assays) slowly down the side of the vessel to minimize dust generation.

  • Cap the vial tightly before vortexing or sonicating.

Step 4: Decontamination

  • Wipe down the balance and surrounding surfaces with a paper towel dampened with 70% ethanol, followed by a secondary wipe with a surfactant (soap and water).

  • Causality: Ethanol dissolves the lipophilic compound, while the surfactant lifts the residue off the surface for complete removal.

Accidental Release and Spill Management

In the event of a spill outside of a fume hood, execute the following protocol immediately[9][10]:

  • Isolate & Evacuate: Immediately clear personnel from the immediate vicinity (minimum 10-foot radius).

  • Upgrade PPE: Don a NIOSH N100/P3 respirator if not already wearing one.

  • Wet Sweeping (Critical Step): Do not dry sweep, as this will aerosolize the toxic dust. Lightly mist the spill with water or a non-reactive high-flashpoint solvent (like PEG or heavy mineral oil) to bind the powder[10].

  • Collection: Use a non-sparking tool to scoop the wetted mass into a static-free, sealable hazardous waste container[8].

  • Surface Neutralization: Wash the spill area thoroughly with an industrial surfactant and water. Dispose of all cleaning materials as hazardous waste.

Waste Disposal Plan

  • Solid Waste: All empty vials, contaminated gloves, and weighing boats must be placed in a designated solid hazardous waste bin for high-temperature incineration [6].

  • Liquid Waste: Solutions containing this compound should be segregated into "Halogen-Free Organic Waste" unless a halogenated solvent (like chloroform) was used. Do not pour down the drain under any circumstances[8][10].

Operational Workflow Diagram

G Start Initiate Handling CAS 478080-01-2 PPE Don Required PPE (EN 374 Gloves, EN 166 Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-static Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Isolate Isolate Area & Upgrade PPE (N100/P3) Spill->Isolate Yes Assay Proceed to Experimental Assay Spill->Assay No WetSweep Wet Sweeping (Prevent Aerosolization) Isolate->WetSweep Decon Surfactant Decontamination WetSweep->Decon Waste Hazardous Waste Disposal (Incineration) Decon->Waste Assay->Waste

Workflow for safe handling and emergency spill response of thiophene-carboxylate derivatives.

References

  • Hazardous Substance Fact Sheet: Benzamide Source: New Jersey Department of Health (NJ.gov) URL:[Link]

  • Hazardous Substance Fact Sheet: Thiophene Source: New Jersey Department of Health (NJ.gov) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
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Reactant of Route 2
Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
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